molecular formula C24H28N2O3 B15573168 Ivacaftor-D4

Ivacaftor-D4

Katalognummer: B15573168
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: PURKAOJPTOLRMP-ULDPCNCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ivacaftor-D4 is a useful research compound. Its molecular formula is C24H28N2O3 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C24H28N2O3

Molekulargewicht

396.5 g/mol

IUPAC-Name

5,6,7,8-tetradeuterio-N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)/i7D,8D,9D,10D

InChI-Schlüssel

PURKAOJPTOLRMP-ULDPCNCHSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Strategic Advantage of Deuteration: A Technical Guide to the Synthesis and Characterization of Ivacaftor-D4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of Ivacaftor-D4, a deuterated analog of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Ivacaftor. The strategic incorporation of deuterium (B1214612) at specific molecular positions enhances the metabolic stability of the parent drug, offering a promising avenue for improving its pharmacokinetic profile and potentially reducing dosing frequency for cystic fibrosis patients. This document provides a comprehensive overview of the synthetic route, detailed analytical characterization, and a comparative analysis of its pharmacokinetic properties against the non-deuterated parent compound.

Introduction: The Rationale for Deuteration

Ivacaftor is a groundbreaking therapy for cystic fibrosis patients with specific gating mutations in the CFTR protein. However, it undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4, necessitating twice-daily dosing to maintain therapeutic concentrations. Deuteration, the substitution of hydrogen with its stable isotope deuterium, can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. By selectively replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the rate of metabolism can be slowed, leading to a longer drug half-life and increased systemic exposure. In the case of Ivacaftor, this strategy has led to the development of this compound (specifically d9-Ivacaftor, also known as CTP-656 or VX-561), with the goal of achieving a once-daily dosing regimen.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: a deuterated aminophenol derivative and a quinoline (B57606) carboxylic acid moiety, followed by their coupling. An efficient synthetic strategy focuses on introducing the deuterium label late in the synthesis to maximize isotopic purity and minimize the cost associated with deuterated starting materials.

Key Intermediates
  • Fragment A: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Fragment B (Deuterated): 5-amino-2,4-di-(tert-butyl-d9)-phenol

The deuterium atoms in this compound are located on the two tert-butyl groups of the phenol (B47542) ring.

Synthetic Workflow

The overall synthetic pathway can be visualized as a convergent synthesis where the two main fragments are prepared separately and then combined in a final coupling step.

G cluster_fragA Fragment A Synthesis cluster_fragB Fragment B (Deuterated) Synthesis cluster_coupling Final Coupling A1 2-Nitrobenzoic Acid A2 Ethyl 3-(2-aminophenyl)-3-oxopropanoate A1->A2 Several Steps A3 Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate A2->A3 Intramolecular Cyclization A4 4-oxo-1,4-dihydroquinoline-3-carboxylic acid A3->A4 Hydrolysis C1 This compound (Crude) A4->C1 B1 Phenol Derivative B2 o-Quinone Methide Intermediate B1->B2 Base Treatment B3 d9-4-tert-Butylphenol B2->B3 CD3MgI Addition B4 Deuterated Aminophenol B3->B4 Nitration & Reduction B4->C1 Amide Coupling C2 Purified this compound C1->C2 Purification

A high-level overview of the convergent synthesis of this compound.
Experimental Protocols

Protocol 1: Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Fragment A) [1][2]

  • Step 1: Preparation of Ethyl 3-(2-aminophenyl)-3-oxopropanoate: 2-Nitrobenzoic acid is converted to the corresponding acyl chloride, which is then reacted with ethyl potassium malonate. The resulting product is then reduced to yield ethyl 3-(2-aminophenyl)-3-oxopropanoate.

  • Step 2: Cyclization to Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate: The aminophenyl propanoate derivative undergoes an intramolecular cyclization reaction. A common method involves heating with dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

  • Step 3: Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.

Protocol 2: Synthesis of Deuterated 5-amino-2,4-di-(tert-butyl-d9)-phenol (Fragment B)

  • Step 1: Generation of o-Quinone Methide: A suitable protected phenol is treated with a base to generate a transient o-quinone methide intermediate.

  • Step 2: Introduction of Deuterated tert-Butyl Group: The o-quinone methide is trapped in situ with a deuterated Grignard reagent, such as methyl-d3-magnesium iodide (CD3MgI), to form d9-4-tert-butylphenol.

  • Step 3: Functionalization: The deuterated phenol undergoes a second Friedel-Crafts alkylation with a deuterated tert-butyl source to introduce the second d9-tert-butyl group.

  • Step 4: Nitration and Reduction: The resulting deuterated di-tert-butylphenol is nitrated and then reduced (e.g., using Pd/C and a hydrogen source) to yield the desired deuterated aminophenol.[3][4]

Protocol 3: Amide Coupling to form this compound [2][5]

  • Activation of Carboxylic Acid: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Fragment A) is activated using a peptide coupling reagent. A common choice is HATU (N,N,N',N'-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate).

  • Coupling Reaction: The activated carboxylic acid is then reacted with the deuterated aminophenol (Fragment B) in the presence of a non-nucleophilic base, such as N,N'-diisopropylethylamine (DIPEA), in a suitable solvent like dimethylformamide (DMF).

  • Purification: The crude this compound is purified using standard techniques such as column chromatography or recrystallization to yield the final product with high chemical and isotopic purity.

Characterization of this compound

The identity, purity, and isotopic enrichment of the synthesized this compound are confirmed using a combination of spectroscopic and spectrometric techniques.

Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis S1 Purified this compound C1 NMR Spectroscopy S1->C1 C2 Mass Spectrometry S1->C2 A1 Structural Confirmation & Isotopic Purity C1->A1 A2 Molecular Weight Confirmation & Deuterium Incorporation C2->A2

Workflow for the analytical characterization of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure and determining the positions and extent of deuteration.

Experimental Protocol:

  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3). For quantitative NMR (qNMR), a certified internal standard is added.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For quantitative measurements, a sufficient relaxation delay (D1) is used to ensure accurate integration.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure and assess isotopic purity.

Expected Spectral Features:

  • ¹H NMR: The spectrum of this compound will show a significant reduction or complete absence of the signals corresponding to the protons of the two tert-butyl groups compared to the spectrum of non-deuterated Ivacaftor. The remaining signals should be consistent with the Ivacaftor scaffold.

  • ¹³C NMR: The signals for the carbon atoms directly attached to deuterium in the tert-butyl groups will exhibit a characteristic multiplet splitting pattern due to C-D coupling and will be shifted slightly upfield.

Table 1: Reference ¹H NMR Data for Ivacaftor (Non-deuterated) [6]

Chemical Shift (δ, ppm)MultiplicityAssignment
12.88dNH (quinoline)
11.81sNH (amide)
9.20sOH (phenol)
8.86dCH (quinoline)
8.32dCH (quinoline)
7.88 - 7.65m2 x CH (quinoline)
7.51tCH (quinoline)
7.16sCH (phenyl)
7.10sCH (phenyl)
1.38s9H (tert-butyl)
1.36s9H (tert-butyl)
Solvent: DMSO-d6
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to quantify the level of deuterium incorporation.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via liquid chromatography (LC-MS) for high-purity samples.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analysis: High-resolution mass spectrometry (e.g., QTOF or Orbitrap) is used to determine the accurate mass of the molecular ion.

  • Data Analysis: The mass spectrum will show the molecular ion peak for this compound, which will be shifted by the mass of the incorporated deuterium atoms compared to the non-deuterated compound. The isotopic distribution pattern can be used to assess the degree of deuteration.

Expected Results:

  • The molecular weight of Ivacaftor is approximately 392.49 g/mol .

  • The molecular weight of this compound (with 18 deuterium atoms) would be approximately 410.60 g/mol . For d9-Ivacaftor, the molecular weight would be approximately 401.55 g/mol .

  • LC-MS/MS can be used to monitor specific mass transitions, which will be shifted by +9 mass units for d9-Ivacaftor compared to the non-deuterated parent drug.[5]

Pharmacokinetic Profile

The primary motivation for developing this compound is to improve its pharmacokinetic properties. Preclinical and clinical studies have demonstrated the enhanced metabolic stability and improved pharmacokinetic profile of d9-Ivacaftor (CTP-656) compared to the parent compound.

Pharmacokinetic Evaluation Workflow

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Modeling D1 Administration to Preclinical Models or Humans S1 Collection of Biological Samples (e.g., Plasma) D1->S1 Time Course A1 LC-MS/MS Quantification S1->A1 P1 Determination of PK Parameters (AUC, t1/2, Cmax) A1->P1

General workflow for the pharmacokinetic evaluation of this compound.
Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Ivacaftor and d9-Ivacaftor from a Phase 1 clinical trial in healthy volunteers.[7]

Table 2: Comparative Pharmacokinetic Parameters of Ivacaftor and d9-Ivacaftor

Pharmacokinetic ParameterIvacaftor (150 mg)d9-Ivacaftor (CTP-656) (150 mg)Key Observation
Area Under the Curve (AUC)BaselineApproximately 3-fold greater than IvacaftorSubstantially increased total drug exposure with d9-Ivacaftor.[7]
Plasma Concentration at 24 hours (C24)BaselineApproximately 3-fold greater than IvacaftorHigher sustained plasma levels of d9-Ivacaftor.[7]
Half-life (t1/2)BaselineApproximately 40% longer than IvacaftorSlower elimination of d9-Ivacaftor from the body.[7]
Metabolite ProfileMajor metabolites are M1 (active) and M6 (inactive)Greatest exposure is to the parent drugDeuteration reduces the rate of metabolism, leading to higher parent drug exposure.[7]
In Vitro Metabolic Stability

The enhanced pharmacokinetic profile of d9-Ivacaftor is a direct result of its increased stability against metabolic breakdown.

Table 3: In Vitro Metabolic Stability in Human CYP3A4 Supersomes [1]

CompoundHalf-life (t½) Increase vs. Ivacaftor
d9-Ivacaftor (CTP-656)Markedly enhanced stability
Deuterated Analog 105~50%
Deuterated Analog 106~50%
Deuterated Analog 11055%

Mechanism of Action: CFTR Potentiation

Ivacaftor and its deuterated analog act as potentiators of the CFTR protein. In cystic fibrosis patients with certain gating mutations (e.g., G551D), the CFTR protein is present on the cell surface but does not open efficiently to allow chloride ion transport. Ivacaftor binds to the CFTR protein and increases the probability that the channel will be in an open state, thereby restoring chloride flow across the cell membrane.

G cluster_cell Epithelial Cell cluster_membrane Cell Membrane CFTR CFTR Channel (Closed State) CFTR_Open CFTR Channel (Open State) CFTR->CFTR_Open Increased Open Probability Ivacaftor This compound Ivacaftor->CFTR Binds to CFTR Cl_out Chloride Ions (Out) CFTR_Open->Cl_out Chloride Efflux Cl_in Chloride Ions (In) Cl_in->CFTR_Open

Mechanism of action of this compound as a CFTR potentiator.

Conclusion

The synthesis and characterization of this compound represent a significant advancement in the development of therapies for cystic fibrosis. The strategic incorporation of deuterium leads to a more robust pharmacokinetic profile, characterized by a longer half-life and greater plasma exposure, while maintaining the in vitro potency of the parent compound. These improvements support the potential for a less frequent dosing schedule, which could enhance patient adherence and improve overall treatment outcomes. This technical guide provides a foundational understanding for researchers and drug development professionals working on the next generation of CFTR modulators.

References

A Comparative In Vitro Analysis of Ivacaftor-D4 and Ivacaftor Potency

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of the in vitro potency of Ivacaftor (B1684365) and its deuterated analog, Ivacaftor-D4 (also known as CTP-656, deutivacaftor, or VX-561). The strategic substitution of hydrogen with deuterium (B1214612) in the Ivacaftor molecule is designed to alter its metabolic profile, potentially offering an improved pharmacokinetic advantage. This document delves into the quantitative data from comparative functional assays, provides detailed experimental protocols for assessing potency, and visualizes the relevant biological pathways and experimental workflows.

Core Data Presentation: Comparative In Vitro Potency

The primary objective of deuterating Ivacaftor was to enhance its metabolic stability without compromising its pharmacological activity. In vitro studies have confirmed that the potency of this compound in potentiating the cystic fibrosis transmembrane conductance regulator (CFTR) channel is comparable to that of the parent compound, Ivacaftor.

A key study synthesized two deuterated analogs of Ivacaftor, CTP-656 (d9-ivacaftor) and d18-ivacaftor, and evaluated their ability to potentiate CFTR function in human bronchial epithelial (HBE) cells heterozygous for the G551D and F508del mutations. The results demonstrated that the in vitro pharmacologic potency was similar to that of Ivacaftor[1][2].

CompoundEC50 (nM) [95% CI]Cell LineAssay TypeReference
Ivacaftor 336 [295-382]G551D/F508del HBE CellsCFTR Potentiation Assay[1][2]
This compound (CTP-656) 332 [291-380]G551D/F508del HBE CellsCFTR Potentiation Assay[1][2]

Table 1: Comparative In Vitro Potency of Ivacaftor and this compound in a CFTR Potentiation Assay. The half-maximal effective concentration (EC50) values indicate a nearly identical potency between the deuterated and non-deuterated compounds in this cellular model.

Signaling Pathway and Mechanism of Action

Ivacaftor is a CFTR potentiator, a class of drugs that enhances the function of the CFTR protein at the cell surface[3]. The CFTR protein is a chloride ion channel, and its proper function is crucial for maintaining the balance of salt and water across epithelial surfaces. In many forms of cystic fibrosis, the CFTR channel is present at the cell surface but has a "gating" defect, meaning it does not open and close properly to allow chloride ions to pass through.

The activation of the CFTR channel is a multi-step process. It is initiated by the binding of signaling molecules to G-protein coupled receptors, which activates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation, in conjunction with the binding of ATP to the Nucleotide-Binding Domains (NBDs), induces a conformational change that opens the channel.

Ivacaftor is thought to act as an allosteric modulator, meaning it binds to a site on the CFTR protein distinct from the ATP-binding site[3]. This binding stabilizes the open state of the channel, increasing the probability that it will be open and allowing for greater chloride ion transport[4][5]. This potentiation of channel gating occurs in a manner that is independent of the ATP hydrolysis cycle, effectively "propping open" the defective gate[6][7].

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Hormone/ Neurotransmitter GPCR GPCR Signal->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts CFTR_protein CFTR Channel (Closed) CFTR_open CFTR Channel (Open) CFTR_protein->CFTR_open Gating Cl_out Chloride Efflux CFTR_open->Cl_out ATP_cAMP ATP PKA PKA cAMP->PKA Activates PKA->CFTR_protein Phosphorylates R-Domain ATP_bind ATP ATP_bind->CFTR_protein Binds to NBDs Ivacaftor Ivacaftor / this compound Ivacaftor->CFTR_open Potentiates & Stabilizes Open State

CFTR signaling pathway and Ivacaftor's mechanism.

Experimental Protocols

The in vitro potency of CFTR potentiators like Ivacaftor and its deuterated analogs is primarily determined using electrophysiological and functional assays. The Ussing chamber and Forskolin-Induced Swelling (FIS) assays are two standard methods.

Ussing Chamber Assay

The Ussing chamber is the gold-standard for measuring ion transport across epithelial cell monolayers. It allows for the direct measurement of CFTR-mediated chloride secretion as a short-circuit current (Isc).

Objective: To measure the potentiation of CFTR-mediated chloride current by a test compound in a polarized epithelial cell monolayer.

Materials:

  • Human bronchial epithelial (HBE) cells cultured on permeable supports (e.g., Snapwell™ inserts).

  • Ussing chamber system with voltage-clamp amplifier.

  • Ringer's solution (e.g., Krebs-Henseleit buffer), pre-warmed to 37°C and gassed with 95% O2 / 5% CO2.

  • Pharmacological agents:

Procedure:

  • Cell Culture: Culture primary HBE cells on permeable supports at an air-liquid interface until a differentiated, polarized monolayer is formed.

  • Chamber Setup: Mount the permeable support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

  • Equilibration: Add pre-warmed and gassed Ringer's solution to both chambers and allow the system to equilibrate for 20-30 minutes.

  • Baseline Measurement: Measure the baseline short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical chamber to block sodium channels and isolate the chloride current.

  • CFTR Activation: Add forskolin (e.g., 10 µM) to the basolateral chamber to raise cAMP levels and activate CFTR channels. This will result in an initial increase in Isc.

  • Potentiator Addition: Once the forskolin-stimulated current has stabilized, add the test compound (Ivacaftor or this compound) in a cumulative, dose-dependent manner to the apical chamber. A potentiation of the forskolin-stimulated current will be observed.

  • Data Analysis: Calculate the change in Isc (ΔIsc) at each concentration of the test compound and plot a dose-response curve to determine the EC50 value.

Ussing_Chamber_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Culture Culture HBE cells on permeable supports Mount Mount cell monolayer in Ussing chamber Culture->Mount Equilibrate Equilibrate with Ringer's solution (37°C) Mount->Equilibrate Baseline Measure baseline Short-Circuit Current (Isc) Equilibrate->Baseline Add_Amiloride Add Amiloride (apical) to inhibit ENaC Baseline->Add_Amiloride Add_Forskolin Add Forskolin (basolateral) to activate CFTR Add_Amiloride->Add_Forskolin Add_Potentiator Add Ivacaftor/Ivacaftor-D4 (apical) in cumulative doses Add_Forskolin->Add_Potentiator Add_Inhibitor Add CFTRinh-172 (apical) to confirm CFTR-specific current Add_Potentiator->Add_Inhibitor Calculate Calculate ΔIsc for each concentration Add_Inhibitor->Calculate Plot Plot dose-response curve Calculate->Plot Determine_EC50 Determine EC50 value Plot->Determine_EC50

Experimental workflow for the Ussing chamber assay.
Forskolin-Induced Swelling (FIS) Assay

The FIS assay is a functional, cell-based assay that utilizes 3D organoid cultures. It provides a phenotypic readout of CFTR function by measuring the swelling of organoids in response to CFTR activation.

Objective: To quantify the CFTR-dependent fluid transport in intestinal or airway organoids in response to a test compound.

Materials:

  • Mature intestinal or airway organoids cultured in a basement membrane matrix (e.g., Matrigel®).

  • 96-well plates.

  • Forskolin.

  • Test compound (Ivacaftor or this compound).

  • Live-cell imaging system or automated microscope.

  • Image analysis software.

Procedure:

  • Organoid Plating: Plate mature organoids in a 96-well plate within a basement membrane matrix.

  • Compound Pre-incubation (if necessary): For certain CFTR mutations (e.g., F508del), a pre-incubation with a "corrector" compound for 24-48 hours may be required to ensure the CFTR protein is present at the cell surface. For gating mutations, this step is typically not necessary.

  • Potentiator Treatment: Treat the organoids with the desired concentrations of Ivacaftor, this compound, or a vehicle control.

  • Baseline Imaging: Acquire baseline images (t=0) of the organoids before stimulation.

  • Stimulation: Add forskolin (e.g., 5-10 µM) to the culture medium to activate CFTR.

  • Time-Lapse Imaging: Acquire images of the same organoids at regular intervals over several hours.

  • Data Analysis: Use image analysis software to measure the cross-sectional area of the organoids at each time point. The increase in organoid area over time is indicative of fluid secretion into the lumen and, therefore, functional CFTR activity. Calculate the area under the curve (AUC) of the swelling response for each condition and plot against the compound concentration to determine the EC50.

Conclusion

The strategic deuteration of Ivacaftor to create this compound successfully produced a compound with a similar in vitro potency to the parent drug. As demonstrated by comparative CFTR potentiation assays, both molecules exhibit nearly identical EC50 values. This indicates that the isotopic substitution does not interfere with the compound's ability to modulate the CFTR channel at a molecular level. The primary advantage of this compound lies in its altered pharmacokinetic profile, which is a result of the kinetic isotope effect slowing its metabolism. This allows for a potentially more favorable dosing regimen while maintaining the same potent pharmacological activity at the cellular level. The experimental protocols detailed in this guide provide robust and reproducible methods for assessing the in vitro potency of CFTR modulators, which is a critical step in the drug development pipeline for cystic fibrosis therapies.

References

The Pharmacokinetics and Metabolism of Ivacaftor-D4: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetics and metabolism of Ivacaftor-D4 (also known as deutivacaftor (B606829) or CTP-656), a deuterated analog of Ivacaftor (B1684365). By strategically replacing hydrogen atoms with deuterium, this compound is designed to have an improved pharmacokinetic profile compared to its parent compound, potentially leading to a more favorable dosing regimen and enhanced therapeutic outcomes for patients with cystic fibrosis. This document details the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, presents comparative quantitative data, outlines key experimental methodologies, and visualizes the metabolic pathways and experimental workflows.

Introduction to Ivacaftor and the Rationale for Deuteration

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which enhances the transport of chloride ions across the cell membrane in patients with specific CFTR mutations.[1] While effective, Ivacaftor is administered twice daily and is extensively metabolized in the liver, primarily by cytochrome P450 3A (CYP3A) enzymes, into both an active metabolite (M1) and an inactive metabolite (M6).[1][2]

Deuteration, the substitution of hydrogen with its stable isotope deuterium, can alter the metabolic profile of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" can lead to a longer drug half-life, increased plasma exposure, and potentially a reduced dosing frequency, thereby improving patient adherence and therapeutic efficacy.

Comparative Pharmacokinetics: Ivacaftor vs. This compound

Clinical and preclinical studies have demonstrated a superior pharmacokinetic profile for this compound compared to Ivacaftor.

Clinical Pharmacokinetics in Healthy Volunteers

A Phase 1, single-center, randomized, double-blind, two-way crossover study in healthy adult volunteers provides the most direct comparison of the pharmacokinetic profiles of Ivacaftor and this compound.[3] The results, summarized in the table below, highlight the significant impact of deuteration on the drug's disposition in humans.

Table 1: Comparative Pharmacokinetic Parameters in Healthy Volunteers (Single 150 mg Dose)

Pharmacokinetic ParameterIvacaftor (150 mg)This compound (CTP-656) (150 mg)Key Observation
Area Under the Curve (AUC) BaselineApproximately 3-fold greater than Ivacaftor[3]Substantially increased total drug exposure with this compound.
Plasma Concentration at 24 hours (C24) BaselineApproximately 3-fold greater than Ivacaftor[3]Higher sustained plasma levels of this compound.
Half-life (t1/2) BaselineApproximately 40% longer than Ivacaftor[3]Slower elimination of this compound from the body.

Note: Specific Cmax values were not explicitly reported in the compared source, but a higher Cmax for this compound is implied by the increased AUC.

Preclinical Pharmacokinetics

Preclinical studies in animal models, such as rats and dogs, have also been conducted to evaluate the pharmacokinetic properties of this compound.

Table 2: Comparative Pharmacokinetic Parameters in Male Sprague-Dawley Rats (Oral Administration)

Pharmacokinetic ParameterIvacaftor (10 mg/kg)This compound (CTP-656) (10 mg/kg)
Cmax (ng/mL) 1580 ± 3802040 ± 320
AUC0-24h (ng*h/mL) 14800 ± 210024000 ± 3400
C24h (ng/mL) 138 ± 56450 ± 110
t1/2 (h) 5.0 ± 1.07.0 ± 0.6

Data obtained from a study in male Sprague-Dawley rats.

Table 3: Pharmacokinetic Parameters in Male Beagle Dogs (Oral Administration)

Pharmacokinetic ParameterIvacaftorThis compound (CTP-656) (3.0 mg/kg)
Cmax (ng/mL) Data not available from a direct comparative study1140 ± 140
AUC0-24h (ng*h/mL) Data not available from a direct comparative study12300 ± 2000
C24h (ng/mL) Data not available from a direct comparative study220 ± 90
t1/2 (h) Data not available from a direct comparative study10.1 ± 1.5

Note: A direct head-to-head comparative study of Ivacaftor and this compound in Beagle dogs under the same experimental conditions was not identified in the public domain. The data for this compound is from a study in male Beagle dogs. Preclinical studies on Ivacaftor have been conducted in Beagle dogs, but differing study designs prevent a direct comparison of parameters.

Metabolism of this compound

This compound undergoes metabolism primarily in the liver by the same enzymatic pathways as Ivacaftor, but at a reduced rate.

Metabolic Pathways and Metabolites

The primary route of metabolism for Ivacaftor is oxidation, mediated by CYP3A4 and CYP3A5 enzymes.[1][2] This results in the formation of two major metabolites:

  • M1 (hydroxymethyl-ivacaftor): An active metabolite with approximately one-sixth the potency of the parent drug.[2]

  • M6 (ivacaftor-carboxylate): An inactive metabolite.[2]

Deuteration in this compound slows the rate of this metabolism, leading to a higher exposure to the parent drug.[3]

Metabolism_Pathway Ivacaftor_D4 This compound (deutivacaftor) M1_D4 M1-D4 (Active Metabolite) Ivacaftor_D4->M1_D4 CYP3A4/5 (Oxidation) M6_D4 M6-D4 (Inactive Metabolite) Ivacaftor_D4->M6_D4 CYP3A4/5 (Oxidation) Excretion Excretion (Primarily Fecal) M1_D4->Excretion M6_D4->Excretion

Metabolic pathway of this compound.

Experimental Protocols

Phase 1 Clinical Trial in Healthy Volunteers

Objective: To compare the pharmacokinetics, safety, and tolerability of a single oral dose of Ivacaftor and this compound.[3]

Study Design: A single-center, randomized, double-blind, two-way crossover study.[3]

Subjects: Healthy adult male and female volunteers.[3]

Dosing: A single oral dose of 150 mg of Ivacaftor or 150 mg of this compound was administered with a standardized high-fat meal.[3]

Study Periods: The study consisted of two treatment periods separated by a washout period to ensure the complete elimination of the first drug before the administration of the second.[3]

Blood Sampling: Serial blood samples were collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of each compound.[3]

Bioanalysis: Plasma concentrations of Ivacaftor and this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Clinical_Trial_Workflow Start Screening of Healthy Volunteers Randomization Randomization (1:1) Start->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB Period1_A Period 1: Administer Ivacaftor (150 mg) GroupA->Period1_A Period1_B Period 1: Administer this compound (150 mg) GroupB->Period1_B Washout Washout Period Period1_A->Washout Blood_Sampling Serial Blood Sampling (Pre- and Post-Dose) Period1_A->Blood_Sampling Period1_B->Washout Period1_B->Blood_Sampling Period2_A Period 2: Administer this compound (150 mg) Washout->Period2_A Period2_B Period 2: Administer Ivacaftor (150 mg) Washout->Period2_B Period2_A->Blood_Sampling Period2_B->Blood_Sampling Analysis LC-MS/MS Bioanalysis of Plasma Samples Blood_Sampling->Analysis End Pharmacokinetic & Safety Data Analysis Analysis->End

Workflow of the Phase 1 crossover clinical trial.
In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of Ivacaftor and this compound in a controlled in vitro system.

Methodology:

  • Preparation of Reagents:

    • Test compounds (Ivacaftor and this compound) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Human liver microsomes are thawed and diluted in a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • A cofactor solution containing NADPH is prepared.

  • Incubation:

    • The test compound and liver microsomes are pre-incubated at 37°C.

    • The metabolic reaction is initiated by adding the NADPH solution.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination:

    • The reaction in each aliquot is stopped by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.

  • Sample Processing:

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant is collected for analysis.

  • LC-MS/MS Analysis:

    • The concentration of the remaining parent drug in each sample is quantified using a validated LC-MS/MS method.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent drug remaining is plotted against time.

    • The slope of the linear regression line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

In_Vitro_Metabolism_Workflow Start Prepare Reagents: - Test Compounds - Human Liver Microsomes - NADPH Pre_incubation Pre-incubate Test Compound and Microsomes at 37°C Start->Pre_incubation Initiation Initiate Reaction (Add NADPH) Pre_incubation->Initiation Sampling Collect Aliquots at Multiple Time Points Initiation->Sampling Termination Terminate Reaction (Add Quenching Solution) Sampling->Termination Centrifugation Centrifuge to Precipitate Proteins Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis LC-MS/MS Analysis of Parent Drug Concentration Supernatant->Analysis Data_Analysis Calculate Metabolic Stability (t1/2, CLint) Analysis->Data_Analysis End Results Data_Analysis->End

References

An In-depth Technical Guide to the Core Differences Between Ivacaftor and Deutivacaftor (Ivacaftor-d9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Deuteration in CFTR Modulation

Ivacaftor (B1684365) is a groundbreaking therapeutic agent for the treatment of cystic fibrosis (CF) in patients with specific mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. It acts as a CFTR potentiator, increasing the channel's open probability and thereby restoring chloride ion flow across the cell membrane. However, ivacaftor undergoes extensive metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, which necessitates frequent dosing to maintain therapeutic concentrations.

Deutivacaftor (B606829), also known as CTP-656 or Ivacaftor-d9, is a deuterated analog of ivacaftor. In deutivacaftor, specific hydrogen atoms are replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This substitution leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength, a phenomenon known as the kinetic isotope effect, makes the molecule more resistant to metabolic breakdown by CYP3A4.[1] The primary goal of developing deutivacaftor was to improve upon the pharmacokinetic profile of ivacaftor, potentially leading to a longer duration of action and a reduced dosing frequency.

This technical guide provides a comprehensive comparison of the chemical, pharmacokinetic, and pharmacodynamic properties of ivacaftor and deutivacaftor, along with detailed experimental methodologies for key assays.

Chemical and Structural Differences

The fundamental difference between ivacaftor and deutivacaftor lies in the isotopic substitution of hydrogen with deuterium. In deutivacaftor (Ivacaftor-d9), nine hydrogen atoms on one of the tert-butyl groups of the aminophenol moiety are replaced with deuterium atoms.

Ivacaftor

  • Chemical Formula: C₂₄H₂₈N₂O₃

  • Molecular Weight: 392.49 g/mol

Deutivacaftor (Ivacaftor-d9)

  • Chemical Formula: C₂₄H₁₉D₉N₂O₃

  • Molecular Weight: ~401.55 g/mol

The strategic placement of deuterium at a site of metabolic vulnerability is designed to slow down the rate of oxidation by CYP3A4, thereby altering the drug's pharmacokinetic profile.

Comparative Pharmacokinetics

The deuteration of ivacaftor leads to significant alterations in its pharmacokinetic profile, as demonstrated in a Phase 1, single-center, randomized, double-blind, two-way crossover study in healthy adult volunteers.[2]

Pharmacokinetic ParameterIvacaftor (150 mg)Deutivacaftor (CTP-656, 150 mg)Key Observation
Area Under the Curve (AUC) BaselineApproximately 3-fold greater than Ivacaftor[2]Substantially increased total drug exposure with deutivacaftor.
Plasma Concentration at 24 hours (C₂₄) BaselineApproximately 3-fold greater than Ivacaftor[2]Higher sustained plasma levels of deutivacaftor.
Half-life (t₁/₂) ~12-14 hoursApproximately 40% longer than Ivacaftor (~15.9 hours)[2][3]Slower elimination of deutivacaftor from the body.
Metabolite Profile Major metabolites are M1 (active) and M6 (inactive).Reduced formation of metabolites, with the parent drug having the greatest exposure.[2]Deuteration reduces the rate of metabolism, leading to higher parent drug exposure.

Comparative Pharmacodynamics

Despite the significant differences in their pharmacokinetic profiles, the in vitro pharmacological potency of ivacaftor and deutivacaftor in potentiating the CFTR channel is comparable.

CompoundEC₅₀ for CFTR Potentiation (G551D/F508del HBE Cells)Reference
Ivacaftor ~100 nM[4]
Deutivacaftor (CTP-656) Comparable to Ivacaftor[3]

Note: EC₅₀ values can vary depending on the specific cell line and experimental conditions. The key finding is the comparable potency between the two compounds.

Experimental Protocols

Synthesis of Deutivacaftor (Ivacaftor-d9)

The synthesis of deutivacaftor involves the coupling of two key intermediates: a deuterated aminophenol and a quinoline (B57606) carboxylic acid. A general synthetic approach is outlined below.[1]

Experimental Workflow for Deutivacaftor Synthesis

cluster_synthesis Synthesis of Deutivacaftor (Ivacaftor-d9) Start Starting Materials: - Deuterated tert-butanol (B103910) (d9) - 2,4-dihydroxybenzaldehyde Intermediate_A Synthesis of Deuterated 5-amino-2,4-di-tert-butylphenol Start->Intermediate_A Coupling Amide Coupling Reaction (e.g., using HATU) Intermediate_A->Coupling Intermediate_B Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid Intermediate_B->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Final_Product Deutivacaftor (Ivacaftor-d9) Purification->Final_Product

Caption: General synthetic pathway for Deutivacaftor (Ivacaftor-d9).

Detailed Steps:

  • Synthesis of Deuterated 5-amino-2,4-di-tert-butylphenol:

    • This intermediate is synthesized using deuterated tert-butanol (d9) as a starting material to introduce the deuterated tert-butyl group onto a phenol (B47542) ring.

    • The synthesis typically involves Friedel-Crafts alkylation of a protected aminophenol with deuterated tert-butyl chloride or a similar alkylating agent.

  • Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid:

    • This moiety is generally synthesized via the Gould-Jacobs reaction, starting from an aniline (B41778) derivative and diethyl (ethoxymethylene)malonate.

  • Amide Coupling:

    • The deuterated aminophenol and the quinoline carboxylic acid are coupled using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Purification:

    • The crude product is purified by column chromatography on silica (B1680970) gel to yield the final, highly pure deutivacaftor.

In Vitro Metabolism Assay using Human Liver Microsomes or CYP3A4 Supersomes

This assay is used to determine the metabolic stability of a compound.

Experimental Workflow for In Vitro Metabolism Assay

cluster_metabolism In Vitro Metabolism Assay Preparation Prepare reaction mixture: - Human liver microsomes or CYP3A4 supersomes - NADPH regenerating system - Phosphate (B84403) buffer (pH 7.4) Incubation Incubate at 37°C: - Add Ivacaftor or Deutivacaftor (test compound) - Initiate reaction by adding NADPH Preparation->Incubation Sampling Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) Incubation->Sampling Quenching Stop the reaction (e.g., with cold acetonitrile) Sampling->Quenching Analysis Analyze samples by LC-MS/MS to quantify the remaining parent compound Quenching->Analysis Calculation Calculate metabolic half-life (t₁/₂) and intrinsic clearance (CLint) Analysis->Calculation

Caption: Workflow for in vitro metabolic stability assessment.

Detailed Protocol:

  • Reaction Mixture Preparation: A typical reaction mixture contains human liver microsomes (e.g., 0.5 mg/mL) or CYP3A4 supersomes, an NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺), and the test compound (ivacaftor or deutivacaftor) in a phosphate buffer (pH 7.4).

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent drug remaining at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent drug remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the metabolic half-life (t₁/₂).

Ussing Chamber Assay for CFTR Potentiation

The Ussing chamber is the gold-standard method for measuring ion transport across epithelial tissues. This assay is used to determine the efficacy of CFTR potentiators.

Experimental Workflow for Ussing Chamber Assay

cluster_ussing Ussing Chamber Assay for CFTR Potentiation Cell_Culture Culture human bronchial epithelial (HBE) cells expressing mutant CFTR on permeable supports Mounting Mount the cell monolayer in an Ussing chamber Cell_Culture->Mounting Baseline Measure baseline short-circuit current (Isc) Mounting->Baseline Inhibition Add amiloride (B1667095) to inhibit the epithelial sodium channel (ENaC) Baseline->Inhibition Activation Add forskolin (B1673556) to activate CFTR through cAMP stimulation Inhibition->Activation Potentiation Add Ivacaftor or Deutivacaftor to measure the potentiation of CFTR-mediated current Activation->Potentiation Inhibition_CFTR Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm the current is CFTR-specific Potentiation->Inhibition_CFTR Analysis Quantify the change in Isc to determine the activity of the potentiator Inhibition_CFTR->Analysis

Caption: Experimental workflow for the Ussing chamber assay.

Detailed Protocol:

  • Cell Culture: Human bronchial epithelial (HBE) cells from CF patients with relevant CFTR mutations (e.g., G551D) are cultured on permeable filter supports until they form a polarized monolayer.

  • Ussing Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. Both sides are bathed in physiological saline solution and voltage-clamped to 0 mV. The current required to maintain this voltage clamp is the short-circuit current (Isc), which is a measure of net ion transport.

  • Measurement of CFTR Activity:

    • Amiloride: Added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride transport.

    • Forskolin: Added to stimulate CFTR activity via the cAMP pathway.

    • Ivacaftor/Deutivacaftor: Added to the apical side to measure its effect on potentiating the forskolin-stimulated Isc.

    • CFTRinh-172: A specific CFTR inhibitor is added at the end of the experiment to confirm that the measured current is indeed mediated by CFTR.

  • Data Analysis: The change in Isc after the addition of the potentiator is quantified to determine its efficacy. Dose-response curves can be generated to calculate the EC₅₀.

Metabolic Pathway of Ivacaftor

Ivacaftor is primarily metabolized by CYP3A4 in the liver to two main metabolites: M1 (hydroxymethyl-ivacaftor) and M6 (ivacaftor-carboxylate). M1 is pharmacologically active, with about one-sixth the potency of the parent drug, while M6 is considered inactive.[5] The deuteration in deutivacaftor is strategically placed to slow this metabolic process.

Metabolic Pathway of Ivacaftor

cluster_pathway Ivacaftor Metabolic Pathway Ivacaftor Ivacaftor M1 M1 (hydroxymethyl-ivacaftor) (Active) Ivacaftor->M1 Oxidation M6 M6 (ivacaftor-carboxylate) (Inactive) Ivacaftor->M6 Oxidation Excretion Excretion M1->Excretion M6->Excretion CYP3A4 CYP3A4 CYP3A4->Ivacaftor

Caption: Simplified metabolic pathway of Ivacaftor via CYP3A4.

Conclusion

The key difference between ivacaftor and deutivacaftor is the strategic replacement of hydrogen with deuterium, which significantly alters the pharmacokinetic profile of the drug. Deutivacaftor exhibits a longer half-life and increased drug exposure compared to ivacaftor, a direct result of its increased resistance to metabolism by CYP3A4. Importantly, this improved pharmacokinetic profile is achieved without compromising the in vitro pharmacodynamic potency of the drug as a CFTR potentiator. These characteristics suggest that deutivacaftor has the potential to be an effective CFTR modulator with a less frequent dosing regimen, which could improve patient adherence and overall therapeutic outcomes. The experimental protocols detailed in this guide provide a framework for the continued research and development of novel CFTR modulators.

References

Methodological & Application

Quantitative Analysis of Ivacaftor in Biological Matrices Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the quantitative analysis of Ivacaftor in biological matrices, such as plasma and sputum, utilizing a deuterated internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Ivacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, and its accurate quantification is crucial for pharmacokinetic studies and therapeutic drug monitoring. The described method, involving a straightforward protein precipitation extraction and a rapid chromatographic run, is sensitive, specific, and reproducible. All quantitative data from cited methodologies are summarized for comparative analysis, and detailed experimental protocols are provided.

Introduction

Ivacaftor (Kalydeco®, VX-770) is a therapeutic agent used in the management of cystic fibrosis (CF) for patients with specific mutations in the CFTR gene.[1][2] It acts as a potentiator, increasing the channel open probability of the CFTR protein to enhance chloride ion transport.[1][2] To support clinical trials, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and therapeutic drug monitoring, robust bioanalytical methods are essential for the accurate measurement of Ivacaftor concentrations in biological samples.

LC-MS/MS has become the standard for the quantification of small molecules like Ivacaftor due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Ivacaftor-d4 or Ivacaftor-d9, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[3][4] This application note details a validated method for the quantitative determination of Ivacaftor.

Mechanism of Action: Ivacaftor as a CFTR Potentiator

Cystic fibrosis is caused by mutations in the CFTR gene, which result in a dysfunctional CFTR protein.[1] In certain mutations, the CFTR protein is present on the cell surface but has a defective gating mechanism, meaning the channel does not open sufficiently to allow chloride ion transport.[2] Ivacaftor directly binds to the CFTR protein and potentiates its channel-open probability, thus restoring chloride flow across the cell membrane.[1][5] This mechanism helps to hydrate (B1144303) and clear mucus from the airways.

Ivacaftor Mechanism of Action cluster_cell Epithelial Cell Membrane CFTR Mutated CFTR Protein (Gating Defect) CFTR->Chloride_in Blocked Cl- Transport CFTR_potentiated Potentiated CFTR Protein Ivacaftor Ivacaftor Ivacaftor->CFTR Binds and Potentiates CFTR_potentiated->Chloride_in Restored Cl- Transport

Caption: Ivacaftor binds to mutated CFTR, enhancing channel opening and restoring chloride transport.

Experimental Protocol

This protocol is a synthesis of validated methods for the quantification of Ivacaftor in human plasma and sputum.[3][6][7][8]

Materials and Reagents
  • Ivacaftor analytical standard

  • Ivacaftor-d9 (deuterated internal standard)[3]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (MS grade)

  • Ultrapure water

  • Drug-free human plasma and/or sputum

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ivacaftor and Ivacaftor-d9 in methanol.[3]

  • Working Solutions:

    • Ivacaftor Calibration Standards: Serially dilute the Ivacaftor stock solution with methanol/water (1:1) to prepare working solutions for calibration curve standards.[3]

    • Internal Standard Working Solution (0.05 mg/L): Dilute the Ivacaftor-d9 stock solution in an acetonitrile/methanol mixture.[3]

  • Calibration Curve and Quality Control (QC) Samples:

    • Prepare calibration standards by spiking drug-free matrix (plasma or sputum) with the Ivacaftor working solutions to achieve a concentration range of 0.01 to 10.0 µg/mL.[3][8]

    • Prepare QC samples at low, medium, and high concentrations (e.g., 0.03, 0.5, and 7.5 µg/mL) in the same manner.[3][8]

Sample Preparation (Protein Precipitation)
  • Thaw all samples (calibration standards, QCs, and unknown samples) and vortex to ensure homogeneity.

  • Aliquot 20-50 µL of the sample into a microcentrifuge tube.[3][7]

  • Add the internal standard working solution. Some protocols combine the IS with the protein precipitation solvent.[3][9]

  • Add 200-500 µL of cold protein precipitation solution (e.g., acetonitrile with 0.1% formic acid).[3][8]

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 10 minutes to enhance protein precipitation.[3]

  • Centrifuge at high speed (e.g., 4,000-20,000 x g) for 5-10 minutes.[3][6]

  • Carefully transfer the supernatant to an HPLC vial for analysis.

  • Inject 2-5 µL of the supernatant into the LC-MS/MS system.[3][10]

Sample Preparation Workflow Sample Biological Sample (Plasma or Sputum) Add_IS Add Deuterated Internal Standard (Ivacaftor-d9) Sample->Add_IS Add_Solvent Add Protein Precipitation Solvent (e.g., Acetonitrile) Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

References

Application Notes and Protocols for the Bioanalytical Method of Ivacaftor Using Ivacaftor-D4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor (B1684365) is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, approved for the treatment of cystic fibrosis (CF) in patients with specific mutations in the CFTR gene.[1][2][3] It acts by increasing the channel open probability (gating) of the CFTR protein at the cell surface, thereby enhancing chloride ion transport.[2][3][4][5][6] Accurate and precise quantification of Ivacaftor in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[7][8][9] This document provides a detailed protocol for the determination of Ivacaftor in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Ivacaftor-D4 as the internal standard (IS).

Mechanism of Action of Ivacaftor

Ivacaftor is a CFTR potentiator that enhances the function of defective CFTR proteins at the cell surface.[2][10] In patients with certain CF-causing mutations (primarily Class III gating mutations like G551D), the CFTR protein is present on the apical membrane of epithelial cells but fails to open and transport chloride ions effectively.[2][4] Ivacaftor binds directly to the CFTR protein and induces a conformational change that stabilizes the open state of the channel, leading to increased chloride transport.[4] This helps to restore the hydration of the airway surface and improve mucociliary clearance.[2]

cluster_cell Epithelial Cell cluster_membrane Apical Membrane cluster_lumen Airway Lumen CFTR Mutated CFTR Protein (Gating Defect) CFTR->Chloride_out Increased Channel Opening Ivacaftor Ivacaftor Ivacaftor->CFTR Binds to ATP ATP ATP->CFTR Binds to Hydration Increased Airway Surface Liquid Chloride_out->Hydration Promotes

Ivacaftor's mechanism of action as a CFTR potentiator.

Analytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Ivacaftor in biological matrices due to its high sensitivity, selectivity, and robustness.[7][11][12] The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample processing and instrument response.

Materials and Reagents
Instrumentation
  • A high-performance liquid chromatography (HPLC) system

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[11]

Experimental Workflow

Sample Plasma Sample (Spiked with this compound) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation LC_Injection LC-MS/MS Injection Evaporation->LC_Injection Data_Analysis Data Analysis (Quantification) LC_Injection->Data_Analysis

Sample preparation and analysis workflow.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ivacaftor and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Ivacaftor stock solution with a mixture of methanol and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.[13]

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a polypropylene tube.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize typical LC-MS/MS parameters for the analysis of Ivacaftor. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 column (e.g., 50 x 2.1 mm, 2.6 µm)[12]
Mobile Phase A 0.1% Formic acid in water[11][14]
Mobile Phase B Acetonitrile[14]
Gradient Elution A time-programmed gradient can be optimized for separation. A typical gradient might start at 40% B, increase to 90% B, hold for washing, and then return to initial conditions.[12]
Flow Rate 0.5 mL/min[14]
Injection Volume 1-10 µL[7][14]
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)[11][14]
Ion Spray Voltage 4.5 kV[14]
Desolvation Temperature 250°C[14]
Heat Block Temperature 400°C[14]
Detection Mode Multiple Reaction Monitoring (MRM)[9][14]
MRM Transitions Ivacaftor: m/z 393.3 → 144.1[15]; this compound: m/z 402.5 → 328.1[15] (Note: The specific m/z for this compound may vary based on the deuteration pattern and should be confirmed experimentally).
Collision Gas Argon[14]

Method Validation Parameters

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve of at least six non-zero standards is prepared.Correlation coefficient (r²) > 0.99[13][16]
Accuracy & Precision The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). Assessed at multiple QC levels (LLOQ, LQC, MQC, HQC).Accuracy: Within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).[7][13][16]
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.Signal-to-noise ratio > 10; Accuracy and precision within ±20%.[11]
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.[16]
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.The CV of the matrix factor across different lots of matrix should be ≤ 15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term, long-term, post-preparative).Analyte concentration should be within ±15% of the nominal concentration.[16]

Table 4: Representative Quantitative Data from Literature

ParameterIvacaftorReference
Linearity Range 0.01 - 10.0 mg/L (in plasma)[13][16]
0.008 - 12 mg/L (in plasma)[9][15]
0.1 - 20 µg/mL (in plasma)[7]
Intra-day Precision (%CV) < 15%[7]
Inter-day Precision (%CV) < 15%[7]
Accuracy 95.8% - 112.9%[13][16]
Within ±15%[7]

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of Ivacaftor in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This method is suitable for a range of applications in the drug development process, including pharmacokinetic characterization and clinical therapeutic drug monitoring, aiding in the optimization of treatment for cystic fibrosis patients.

References

Preparation of Stock and Working Solutions for Ivacaftor-D4: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the preparation of stock and working solutions of Ivacaftor-D4 (VX-770-d4), a deuterated analog of Ivacaftor. Accurate solution preparation is critical for ensuring the reliability and reproducibility of experimental results in studies involving this cystic fibrosis transmembrane conductance regulator (CFTR) potentiator.

Introduction

This compound is the deuterium-labeled version of Ivacaftor, a potent and orally active CFTR potentiator.[1] It is commonly used as an internal standard in quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2] Ivacaftor targets G551D-CFTR and F508del-CFTR with EC50 values of 100 nM and 25 nM, respectively.[1][3] Given its use in sensitive assays, the precise preparation of solutions is paramount.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of this compound solutions.

ParameterValueSource
Molecular Weight 396.52 g/mol [1]
Appearance White to off-white solid[1]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)[1][4]
Solubility in DMSO ≥ 50 mg/mL (126.10 mM)[1]
Recommended Stock Solution Concentration 10 mM in DMSO[3]
Storage of Solid Compound 4°C, sealed, away from moisture[1]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month (aliquoted to avoid freeze-thaw cycles)[1][5]

Experimental Protocol

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO and subsequently diluting it to a working concentration.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, for enhancing dissolution)[1]

Procedure for Preparing a 10 mM Stock Solution:

  • Equilibrate Reagents: Allow the vial of this compound solid and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.965 mg of this compound (Molecular Weight = 396.52 g/mol ).

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[1] Visually inspect the solution to ensure that all the solid has dissolved completely.

  • Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.[5] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][5]

Procedure for Preparing Working Solutions:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform Serial Dilutions: Prepare working solutions by serially diluting the stock solution with the appropriate cell culture medium or buffer. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

  • Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately.

Diagrams

Workflow for this compound Solution Preparation

Ivacaftor_D4_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Start: Weigh This compound Solid dissolve Add Anhydrous DMSO start->dissolve Target: 10 mM mix Vortex / Sonicate to Dissolve dissolve->mix aliquot Aliquot into Single-Use Vials mix->aliquot store_stock Store at -80°C or -20°C aliquot->store_stock thaw Thaw Stock Solution Aliquot store_stock->thaw For Experiment dilute Serially Dilute with Assay Buffer thaw->dilute e.g., to 10 µM use Use Immediately in Experiment dilute->use

Caption: Workflow for the preparation of this compound stock and working solutions.

Signaling Pathway Context (General)

While this compound is primarily used as an internal standard, its unlabeled counterpart, Ivacaftor, acts as a potentiator of the CFTR channel. The following diagram illustrates the general mechanism of CFTR potentiation.

CFTR_Potentiation cluster_cell Epithelial Cell ivacaftor Ivacaftor cftr Mutated CFTR Channel (e.g., G551D) ivacaftor->cftr Binds to and potentiates cl_ion Cl- Ion cftr->cl_ion Increased Open Probability atp ATP atp->cftr Gating camp cAMP pka PKA camp->pka Activates pka->cftr Phosphorylates cl_out Chloride Efflux cl_ion->cl_out

Caption: General mechanism of CFTR channel potentiation by Ivacaftor.

References

Troubleshooting & Optimization

How to ensure the stability of Ivacaftor-D4 solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ivacaftor-D4 Solutions

This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the stability of this compound solutions. It includes frequently asked questions and troubleshooting advice to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing this compound stock solutions. It can achieve concentrations up to 50 mg/mL. However, it is important to use high-purity, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can impact product solubility and stability.[1]

Q2: How should I store my this compound stock solutions?

A2: Proper storage is critical for maintaining the integrity of your this compound solutions. Storage conditions directly impact the solution's shelf-life. Once prepared, it is best practice to aliquot the solution into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.[2]

Q3: What is the expected shelf-life of an this compound solution?

A3: The shelf-life depends entirely on the storage temperature. When stored in a suitable solvent, sealed, and protected from moisture, you can expect the stability outlined in the table below.[1][2]

Q4: Is this compound sensitive to light or pH?

A4: Based on forced degradation studies of the parent compound Ivacaftor (B1684365), the molecule is stable under photolytic and neutral or acidic hydrolytic stress. However, it is highly susceptible to degradation under alkaline (basic) conditions.[3][4] Therefore, it is crucial to avoid basic pH environments during preparation and storage.

Q5: Should I be concerned about freeze-thaw cycles?

A5: Yes. Repeated freeze-thaw cycles can compromise the stability of the solution, leading to degradation or precipitation of the compound. It is highly recommended to prepare single-use aliquots from your stock solution to avoid this issue.[2]

Data Presentation: Storage and Stability

Table 1: Recommended Storage Conditions for this compound Solutions
Storage TemperatureShelf-LifeKey Considerations
-80°C6 MonthsPreferred for long-term storage.[1][2]
-20°C1 MonthSuitable for short-term working stocks.[1][2]

Note: Solutions should be stored in tightly sealed containers, protected from moisture.

Table 2: Summary of Forced Degradation Conditions for Ivacaftor

Forced degradation studies help identify the intrinsic stability of a drug molecule and validate the specificity of analytical methods. The stability of Ivacaftor is considered representative of this compound.

Stress ConditionReagent/MethodTypical Duration & TemperatureObserved Ivacaftor Stability
Acid Hydrolysis0.1 N HClReflux at 60°C for 30 minStable.[3][4][5]
Base Hydrolysis 0.1 N NaOH Reflux at 60°C for 30 min Significant degradation observed. [3][4][6]
Oxidative20% H₂O₂Reflux at 60°C for 30 minStable.[3][4][5]
Thermal (Dry Heat)Oven105°C for 6 hoursMinor degradation observed.[5][7]
PhotolyticUV or fluorescent light exposureAs per ICH guidelinesStable.[3][4][7]
Neutral HydrolysisWaterReflux at 60°C for 6 hoursStable.[3][4][6]

Troubleshooting Guide

This section addresses specific issues that may indicate a problem with solution stability.

Issue 1: Decreasing analytical signal (e.g., peak area in LC-MS) over time.

  • Possible Cause: This is a primary indicator of compound degradation. Given Ivacaftor's known instability in basic conditions, the solution may have been exposed to an alkaline environment (e.g., incompatible buffer, contaminated solvent, or glassware). It could also result from improper storage temperature or exceeding the recommended shelf-life.

  • Solution: Prepare a fresh stock solution using high-purity solvents and glassware. Verify the pH of any buffers or media used. Review your storage procedures against the recommendations in Table 1.

Issue 2: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause: The new peaks are likely degradation products. Studies have identified at least four distinct degradation products resulting from alkaline hydrolysis.[3][4]

  • Solution: Confirm the identity of the new peaks using a high-resolution mass spectrometer if possible. To prevent their formation, strictly avoid basic conditions. Ensure your analytical method is "stability-indicating," meaning it can resolve the main compound from any potential degradants.[7]

Issue 3: Inconsistent or non-reproducible results between experiments.

  • Possible Cause: If you are not using single-use aliquots, this could be due to degradation from multiple freeze-thaw cycles or solvent evaporation from a frequently opened vial, which would change the solution's concentration.

  • Solution: The most effective way to ensure consistency is to prepare a large, validated stock solution, immediately divide it into single-use aliquots, and store them at -80°C. Use a fresh aliquot for each experiment.

Troubleshooting Workflow

start Problem: Inconsistent or Declining Analytical Signal check_storage 1. Verify Storage Conditions (Temp? Shelf-life?) start->check_storage check_handling 2. Review Solution Handling (Freeze-thaw? pH exposure?) check_storage->check_handling Storage OK prepare_fresh 3. Prepare Fresh Stock Solution check_storage->prepare_fresh Storage Improper check_handling->prepare_fresh Handling Improper validate_method 5. Validate Analytical Method (Is it stability-indicating?) check_handling->validate_method Handling OK implement_aliquots 4. Implement Single-Use Aliquots prepare_fresh->implement_aliquots end_ok Problem Resolved implement_aliquots->end_ok validate_method->end_ok cluster_stress 3. Apply Stress Conditions prep_stock 1. Prepare Primary Stock Solution (e.g., in DMSO) prep_work 2. Prepare Working Solutions (e.g., in ACN:Water) prep_stock->prep_work t0 T₀ Control (Analyze Immediately) prep_work->t0 alkaline Alkaline Stress (0.1N NaOH, 60°C) prep_work->alkaline acid Acid Stress (0.1N HCl, 60°C) prep_work->acid storage Storage Test (-20°C / -80°C) prep_work->storage analysis 4. Analyze Samples (RP-HPLC-UV/MS) t0->analysis alkaline->analysis acid->analysis storage->analysis data 5. Calculate % Degradation & Identify Degradants analysis->data cluster_stable Stable Conditions ivacaftor Stable this compound Solution degraded Degradation Products (Loss of Signal) ivacaftor->degraded Alkaline Hydrolysis (High pH) acid Acidic pH acid->ivacaftor neutral Neutral pH neutral->ivacaftor light Light Exposure light->ivacaftor heat Moderate Heat heat->ivacaftor oxidation Oxidizing Agents oxidation->ivacaftor

References

Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of deuterated internal standards is paramount for accurate and reliable quantitative analysis. Isotopic exchange, the unintended swapping of deuterium (B1214612) atoms with hydrogen atoms, can significantly compromise experimental results. This guide provides troubleshooting advice and answers to frequently asked questions to help you identify, mitigate, and prevent isotopic exchange in your deuterated standards.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering step-by-step guidance to diagnose and resolve them.

Question 1: My analyte-to-internal standard response ratio is inconsistent across my sample batch. Could this be due to isotopic exchange?

Answer:

Yes, inconsistent response ratios are a classic symptom of isotopic exchange.[1] This occurs when the deuterated internal standard (IS) loses its deuterium label, leading to a decreased IS signal and an artificially inflated analyte-to-IS ratio.[2]

Troubleshooting Steps:

  • Verify Internal Standard Purity: First, ensure the issue isn't with the standard itself. Analyze a fresh dilution of your deuterated standard stock solution to check for the presence of the unlabeled analyte.[1] The response of the unlabeled analyte should be minimal.

  • Conduct an Incubation Experiment: To determine if exchange is happening during your sample preparation or analysis, perform an incubation study.[3][4] This involves spiking your deuterated IS into a blank matrix and analyzing it at different time points (e.g., immediately after spiking and after sitting under your typical experimental conditions for a few hours).[3][5] A significant decrease in the IS signal over time, coupled with an increase in the unlabeled analyte signal, points to isotopic exchange.

  • Analyze Experimental Conditions: Evaluate the factors that promote isotopic exchange:

    • pH: The rate of exchange is highly dependent on pH. It is generally slowest around pH 2.5-3 and increases in acidic or basic conditions.[3][5][6]

    • Temperature: Higher temperatures accelerate the rate of exchange.[2][3][7] Keep samples and standards cooled, ideally at 4°C or lower.[5]

    • Solvent: Protic solvents like water and methanol (B129727) can facilitate deuterium exchange.[2][5] If possible, use aprotic solvents such as acetonitrile.[5]

  • Evaluate Label Position: The location of the deuterium atoms on the molecule is critical. Labels on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more prone to exchange.[5][7][8] Review the certificate of analysis for your standard to understand the labeling positions.

Question 2: I'm observing a peak for my unlabeled analyte in my blank samples that were only spiked with the deuterated internal standard. What's happening?

Answer:

This is a strong indication of either contamination of the internal standard with the unlabeled analyte or in-situ back-exchange where the deuterated standard is converting to the unlabeled form.[2][9]

Troubleshooting Steps:

  • Assess Internal Standard Contribution: Prepare a blank matrix sample and spike it with the deuterated internal standard at the same concentration used in your assay. Analyze this sample and monitor the mass transition for the unlabeled analyte. The response for the unlabeled analyte should ideally be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for your assay.[8] A higher response suggests significant contamination or exchange.

  • Review Storage and Handling: Improper storage can lead to degradation and exchange over time. Ensure your standards are stored at the recommended temperature (often -20°C for long-term storage), protected from light, and in tightly sealed vials to prevent moisture ingress.[5][7]

  • Check Solution Preparation: When preparing stock and working solutions, allow the standard to equilibrate to room temperature before opening to prevent condensation. Use high-purity, dry solvents.[5]

Question 3: My calibration curve is non-linear, especially at the lower and upper ends. How can my deuterated standard cause this?

Answer:

Non-linearity in your calibration curve can be caused by issues with your deuterated internal standard.[5] The presence of unlabeled analyte as an impurity in the deuterated standard can disproportionately affect the response at different concentrations.[5] Another potential cause is isotopic interference from the analyte's naturally occurring heavy isotopes (e.g., ¹³C) contributing to the mass channel of the deuterated standard, which is more common with standards having a low degree of deuteration.[2]

Troubleshooting Steps:

  • Verify Isotopic Purity: Check the certificate of analysis for the isotopic purity of your standard. High isotopic enrichment (≥98%) is essential.[4]

  • Check for Isotopic Interference: Acquire a full scan mass spectrum of a high concentration of the unlabeled analyte. Look for an isotope peak at the m/z of your deuterated internal standard.[2]

  • Optimize Internal Standard Concentration: Ensure the concentration of your internal standard is appropriate. A very low concentration can be more significantly affected by isotopic interference from a high concentration of the analyte.[2]

Factors Influencing Isotopic Exchange

The rate and extent of isotopic exchange are influenced by several key factors. Understanding these can help in designing experiments to minimize this phenomenon.

FactorImpact on Exchange RateRecommendations
pH High (>8) or Low (<2) increases the rate.[5]Maintain pH between 2.5 and 7 for minimal exchange.[5]
Temperature Higher temperatures increase the rate.[2][3][7]Store and analyze samples at low temperatures (e.g., 4°C).[5]
Solvent Protic solvents (e.g., H₂O, Methanol) facilitate exchange.[2][5]Use aprotic solvents (e.g., Acetonitrile, THF) when possible.[5]
Label Position On Heteroatoms (O, N, S) - High susceptibility.[5][8]Choose standards with labels on stable carbon positions.[5]
Alpha to Carbonyl - Moderate susceptibility.[2]Be cautious with pH and temperature.
Aromatic/Aliphatic C-H - Low susceptibility.[5]Generally stable under typical analytical conditions.[5]

Experimental Protocols

Protocol 1: Stability Assessment of Deuterated Internal Standard

Objective: To determine if the deuterated internal standard is stable under the experimental conditions by incubating it in the sample matrix and solvent over time.[3]

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the deuterated IS into the blank matrix and immediately process it according to your standard sample preparation protocol.[3]

    • Incubated Matrix Samples: Spike the same concentration of the IS into the blank matrix and incubate it under the conditions you want to test (e.g., room temperature for 4 hours, autosampler at 4°C for 24 hours).[5]

    • Solvent Stability Samples: Spike the IS into your sample reconstitution solvent and incubate under similar conditions.[3]

  • Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.[3]

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[3]

  • Data Analysis: Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease in the IS signal suggests degradation or exchange.[3] Also, monitor for an increase in the unlabeled analyte's signal in the incubated samples.

Visualizations

Troubleshooting_Workflow start Suspected Isotopic Exchange (e.g., Inconsistent IS Response) step1 Step 1: Verify IS Purity Is there unlabeled analyte in the IS stock? start->step1 step2 Step 2: Incubation Experiment Does the IS degrade in the matrix/solvent over time? step1->step2 Purity Confirmed solution1 Solution: - Source new, high-purity IS - Account for contribution step1->solution1 step3 Step 3: Analyze Experimental Conditions Are pH, temperature, or solvent promoting exchange? step2->step3 Degradation Observed solution2 Solution: - Adjust sample handling time - Keep samples cooled step2->solution2 step4 Step 4: Evaluate Label Position Are deuterium labels on exchangeable sites? step3->step4 Conditions Optimized solution3 Solution: - Modify pH of solutions - Use aprotic solvents - Lower temperature step3->solution3 solution4 Solution: - Select an IS with labels on stable positions - Consider a ¹³C or ¹⁵N labeled standard step4->solution4

Caption: A troubleshooting workflow for suspected isotopic exchange.

Isotopic_Exchange_Factors exchange Isotopic Exchange ph pH (Acidic or Basic) exchange->ph temp Temperature (Elevated) exchange->temp solvent Solvent (Protic, e.g., H₂O) exchange->solvent position Label Position (Labile sites, e.g., -OH, -NH) exchange->position

Caption: Key factors that promote isotopic exchange.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a problem?

A1: Isotopic exchange, also known as back-exchange, is the process where deuterium atoms on a deuterated internal standard are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[2][7] This is problematic because it compromises the accuracy of quantitative analyses. The loss of deuterium can lead to an underestimation of the internal standard's concentration and an overestimation of the native analyte's concentration.[2]

Q2: Are deuterated standards always the best choice for an internal standard?

A2: While deuterated standards are often considered the "gold standard" due to their chemical similarity to the analyte, they are not without limitations.[1][10] The primary drawback is the potential for isotopic exchange.[10] In situations where exchange is unavoidable or for very high-precision studies, standards labeled with stable isotopes like ¹³C or ¹⁵N may be a more robust choice as they are not prone to exchange.[3][10]

Q3: How can I prevent isotopic exchange during my experiments?

A3: Prevention is key and involves controlling the experimental conditions:

  • Use aprotic solvents: When possible, substitute protic solvents like water and methanol with aprotic solvents like acetonitrile.[5]

  • Control pH: Maintain the pH of your solutions near neutral or slightly acidic (pH 2.5-7), where the exchange rate is minimal.[5]

  • Maintain low temperatures: Keep your samples, standards, and autosampler cool to slow down the exchange rate.[5][6]

  • Choose stable labels: Select internal standards where the deuterium labels are in stable, non-exchangeable positions.[1][5]

Q4: Can the position of the deuterium label really make a difference?

A4: Absolutely. The stability of a deuterium label is highly dependent on its position within the molecule.[1][2] Deuterium atoms on heteroatoms (like in -OH or -NH groups) or on carbons adjacent to carbonyl groups are much more susceptible to exchange than those on aromatic or aliphatic carbons.[2][5][7] Always review the certificate of analysis to understand the labeling pattern of your standard.

Q5: My deuterated standard seems to elute slightly earlier than the unlabeled analyte. Is this normal?

A5: Yes, this is a known phenomenon called the "isotope effect".[7] Deuterated compounds can sometimes have slightly different chromatographic behavior than their non-deuterated counterparts.[7] While a small, consistent shift may not affect quantification, complete co-elution is ideal for accurately correcting matrix effects.[1] If the separation is significant, you may consider adjusting your chromatographic conditions to minimize it.[1]

References

Navigating Matrix Effects in Ivacaftor LC-MS/MS Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ivacaftor, with a specific focus on mitigating matrix effects using its deuterated internal standard, Ivacaftor-D4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my Ivacaftor analysis?

A1: Matrix effects are the alteration of ionization efficiency of the target analyte (Ivacaftor) by co-eluting, undetected compounds from the sample matrix (e.g., plasma, sputum).[1] These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1][2] For instance, phospholipids (B1166683) from plasma are a common source of matrix effects in reversed-phase chromatography.

Q2: Why is a deuterated internal standard like this compound recommended?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for mitigating matrix effects.[3] Because this compound is chemically identical to Ivacaftor, it co-elutes and experiences the same matrix effects. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.

Q3: What are the common sample preparation techniques to reduce matrix effects for Ivacaftor analysis?

A3: Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins.[4][5] While effective for many applications, it may not remove all interfering matrix components.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to retain the analyte while matrix components are washed away.[6] This often results in a cleaner extract and reduced matrix effects.[6]

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing for Ivacaftor and this compound

Possible Causes & Solutions:

  • Column Choice: The selection of the HPLC column is critical. C18 columns are commonly used for Ivacaftor analysis.[6] If peak tailing is observed, consider a column with a different packing material or end-capping.

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Ivacaftor. Using an acidic mobile phase, such as one containing 0.1% formic acid, can improve peak shape by ensuring the analyte is in a consistent protonated state.[5][6]

  • Flow Rate: An inappropriate flow rate can lead to band broadening. Optimize the flow rate for your specific column dimensions and particle size. A typical flow rate for a standard analytical column is around 1.0 mL/min.[6]

Issue 2: Significant Ion Suppression or Enhancement Observed

Possible Causes & Solutions:

  • Inadequate Sample Cleanup: If significant matrix effects are present, your sample preparation method may not be sufficient. If using protein precipitation, consider switching to a more rigorous technique like solid-phase extraction (SPE) to obtain a cleaner sample.[6]

  • Chromatographic Co-elution: Matrix components may be co-eluting with Ivacaftor. Adjusting the mobile phase gradient can help to separate the analyte from these interfering compounds.[7] A slower gradient or the use of a different organic modifier might be necessary.

  • Injection Volume: Injecting a large volume of a "dirty" sample can exacerbate matrix effects. Try reducing the injection volume.[2]

Issue 3: Inconsistent Results and Poor Reproducibility

Possible Causes & Solutions:

  • Internal Standard Issues: Ensure that the internal standard (this compound) is added to all samples, including calibration standards and quality controls, at a consistent concentration early in the sample preparation process.[2] This allows it to compensate for variability in extraction recovery and matrix effects.

  • Sample Collection and Handling: Inconsistent sample collection, storage, or freeze-thaw cycles can affect the stability of Ivacaftor and lead to variable results.[8] Establish and follow a standardized protocol for sample handling.

  • LC-MS/MS System Variability: Ensure the LC-MS/MS system is properly maintained and calibrated. Fluctuations in spray voltage, gas flows, or temperatures can contribute to inconsistent results.[5]

Experimental Protocols and Data

Table 1: Example LC-MS/MS Parameters for Ivacaftor Analysis
ParameterValueReference
LC Column Eclipse plus C18 (100 mm × 4.6 mm, 1.8 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in water
Mobile Phase B Acetonitrile
Gradient Isocratic (40% B)
Flow Rate 1.0 mL/min
Injection Volume 50 µL
Ionization Mode Positive Electrospray Ionization (ESI)
MRM Transition (Ivacaftor) m/z 393.46 → 360.29
MRM Transition (this compound) m/z 397.68 → 360.17
Collision Energy (Ivacaftor) 15 V
Collision Energy (this compound) 15 V
Table 2: Sample Preparation Protocol using Protein Precipitation
StepDescription
1 To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (this compound).
2 Vortex the mixture for 1 minute to precipitate the proteins.
3 Centrifuge the sample at 10,000 rpm for 10 minutes.
4 Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
5 Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Ivacaftor / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: A typical experimental workflow for LC-MS/MS analysis of Ivacaftor.

troubleshooting_logic cluster_sample_prep_solutions Sample Preparation Solutions cluster_lc_solutions LC Condition Solutions cluster_ms_solutions MS Parameter Solutions Start Problem Encountered (e.g., Poor Peak Shape, Ion Suppression) Check_Sample_Prep Review Sample Preparation Method Start->Check_Sample_Prep Check_LC_Conditions Evaluate LC Conditions Start->Check_LC_Conditions Check_MS_Parameters Verify MS/MS Parameters Start->Check_MS_Parameters Improve_Cleanup Implement a more rigorous cleanup (e.g., SPE) Check_Sample_Prep->Improve_Cleanup Optimize_PPT Optimize protein precipitation conditions Check_Sample_Prep->Optimize_PPT Adjust_Gradient Modify mobile phase gradient Check_LC_Conditions->Adjust_Gradient Change_Column Try a different analytical column Check_LC_Conditions->Change_Column Optimize_Flow_Rate Optimize flow rate Check_LC_Conditions->Optimize_Flow_Rate Optimize_Transitions Optimize MRM transitions and collision energies Check_MS_Parameters->Optimize_Transitions Tune_Source Tune ion source parameters Check_MS_Parameters->Tune_Source

Caption: A logical troubleshooting workflow for addressing common LC-MS/MS issues.

References

Addressing variability in internal standard response in bioanalysis.

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Variability in Internal Standard Response

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in internal standard (IS) response during bioanalytical studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help identify the root cause of variability and ensure the accuracy and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a variable internal standard (IS) response in a bioanalytical run?

A1: Variability in the IS response can originate from several sources throughout the analytical workflow. These can be broadly categorized as:

  • Sample Preparation Inconsistencies: Errors such as inconsistent pipetting of the IS, incomplete mixing with the sample matrix, or variable extraction recovery can lead to significant differences in the IS response across a batch.[1][2] Analyte or IS degradation during sample processing can also contribute to this variability.[2]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the IS in the mass spectrometer, leading to inconsistent responses.[3][4] This is a common challenge in LC-MS based bioanalysis.[3]

  • Instrument-Related Issues: Problems with the analytical instrument, such as leaks, blockages, a dirty ion source, or inconsistent injector performance, can cause both sporadic and systematic variations in the IS signal.[5][6]

  • Internal Standard (IS) Stability and Purity: Degradation of the IS in the stock solution or within the biological matrix can lead to a decreasing trend in response over time.[7] Impurities in the IS, especially for stable isotope-labeled (SIL) standards containing the unlabeled analyte, can also affect results.[8]

  • Ionization Competition: At high analyte concentrations, the analyte and the IS may compete for ionization in the mass spectrometer's source, which can lead to suppression of the IS signal.[7]

  • Cross-Interference: The analyte signal may have an isotopic contribution to the IS signal, or vice-versa, which can become more pronounced at higher analyte concentrations.[8][9]

Q2: How can I determine if the observed IS variability is impacting my data accuracy?

A2: While consistent IS response is ideal, some variability is expected. The key is to determine if the IS is still effectively tracking the analyte. According to FDA guidance, data accuracy may be compromised when the range of IS responses for the study samples is significantly different from the range observed for the calibration standards and quality control (QC) samples in the same run.[7][10] However, if the analyte-to-IS ratio remains consistent despite IS response fluctuations, the accuracy of the final concentration measurement may not be affected.[1] A thorough investigation is warranted when IS responses for unknown samples are consistently higher or lower than those of the calibration standards and QCs.[11]

Q3: What are the best practices for selecting an internal standard to minimize variability?

A3: The choice of IS is critical for a robust bioanalytical method. Here are some key considerations:

  • Stable Isotope-Labeled (SIL) IS: A SIL-IS is the preferred choice as it has nearly identical chemical and physical properties to the analyte.[1][8] This ensures similar extraction recovery and ionization response, providing the best compensation for matrix effects.[4][8] Ideally, the mass difference between the SIL-IS and the analyte should be at least 4-5 Da to minimize mass spectrometric cross-talk.[8]

  • Structural Analogue IS: When a SIL-IS is not available, a structural analogue can be used.[1] The analogue should closely mimic the analyte's structure, hydrophobicity (logD), and ionization properties (pKa) to ensure it behaves similarly during sample preparation and analysis.[8]

  • Purity: The purity of the IS must be verified to avoid interference with the analyte quantification.[8]

Q4: At what stage of the sample preparation process should the internal standard be added?

A4: Ideally, the internal standard should be added as early as possible in the sample preparation workflow, typically before any extraction steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[1][8] This allows the IS to compensate for analyte losses and variability that may occur during the entire sample workup process.[8] However, in some specific cases, such as assays measuring both free and encapsulated drugs, the IS may need to be added post-extraction to prevent artificially induced conversion between the two forms.[8]

Troubleshooting Guides

Guide 1: Initial Assessment of Internal Standard Variability

The first step in troubleshooting is to characterize the pattern of the IS response variability. Plotting the IS peak area for all samples in the analytical run can reveal important clues.

Caption: Workflow for the initial assessment of IS variability patterns.

Observation PatternPotential CauseRecommended Next Step
Sporadic Flyers (One or two samples with drastically different IS response)Human error (e.g., missed IS spike, pipetting error), injection error.[7]Re-analyze the affected sample. If the issue persists, investigate for matrix effects specific to that sample.[7]
Systematic Trend (IS response for unknown samples is consistently higher or lower than for calibration standards and QCs)Difference in matrix composition between study samples and standards, lot-dependent matrix effects.[7]Conduct a matrix effect investigation (see Guide 2).
Gradual Drift (IS response steadily increases or decreases over the run)Instrument instability (e.g., temperature fluctuations, detector drift), IS instability in the autosampler.Re-inject a subset of samples to confirm the trend. Check instrument performance and IS stability.
Abrupt Shift (Sudden change in IS response mid-run)Change in instrument conditions, error during the preparation of a subset of samples.[7]Review instrument logs and sample preparation records.
Guide 2: Differentiating Between Matrix Effects and Extraction Inefficiency

If a systematic trend suggests matrix effects, it's important to distinguish this from issues with extraction recovery. A post-extraction spike experiment is a key diagnostic tool for this purpose.[5]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the IS in the final reconstitution solvent at the concentration expected after extraction.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final evaporation step, reconstitute the extracts with the IS solution from Set A.

    • Set C (Pre-Extraction Spike): Spike the same six lots of blank biological matrix with the IS at the beginning of the extraction process and proceed with the full extraction procedure.

  • Analyze and Calculate: Analyze all three sets of samples and calculate the Recovery and Matrix Effect using the following formulas:

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Matrix Effect (%) = ((Mean Peak Area of Set B / Mean Peak Area of Set A) - 1) * 100

OutcomeInterpretation
Low Recovery, Minimal Matrix Effect The extraction process is inefficient for the IS.
Good Recovery, Significant Matrix Effect The extraction is efficient, but co-eluting matrix components are causing ion suppression or enhancement.
Low Recovery, Significant Matrix Effect Both extraction inefficiency and matrix effects are contributing to the problem.

graph "Troubleshooting_Matrix_vs_Extraction" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [color="#34A853", arrowhead="normal"];

Start [label="Suspect Matrix Effect or Poor Recovery", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Experiment [label="Perform Post-Extraction Spike Experiment"]; Analyze [label="Calculate Recovery and Matrix Effect", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Low_Rec [label="Low Recovery\n(<85%)"]; High_ME [label="Significant Matrix Effect\n(>15% suppression/enhancement)"]; Optimize_Extraction [label="Optimize Extraction Procedure\n(e.g., change solvent, pH, SPE sorbent)"]; Optimize_Chroma [label="Improve Chromatographic Separation\n(e.g., modify gradient, change column)"]; Both [label="Both Issues Present"]; Both_Actions [label="Address Both Extraction and Chromatography"];

Start -> Experiment; Experiment -> Analyze; Analyze -> Low_Rec [label="Recovery Issue"]; Analyze -> High_ME [label="Matrix Effect Issue"]; Analyze -> Both [label="Both"]; Low_Rec -> Optimize_Extraction; High_ME -> Optimize_Chroma; Both -> Both_Actions; Both_Actions -> Optimize_Extraction; Both_Actions -> Optimize_Chroma; }

Caption: Decision tree for troubleshooting matrix effects and extraction recovery.

By systematically evaluating the pattern of internal standard variability and conducting targeted experiments, researchers can effectively diagnose and resolve the underlying issues, ensuring the generation of high-quality, reliable bioanalytical data.

References

How to minimize ion suppression when using Ivacaftor-D4.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Ivacaftor-D4 as an internal standard in LC-MS/MS analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing Ivacaftor?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, Ivacaftor, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, sputum).[1][2] In electrospray ionization (ESI), these interfering molecules compete with the analyte for ionization, leading to a decreased signal intensity. This can negatively impact the accuracy, precision, and sensitivity of the analysis, potentially leading to an underestimation of the Ivacaftor concentration.[3]

Q2: How does using this compound help mitigate ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically and structurally almost identical to Ivacaftor, it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement. By adding a known amount of this compound to all samples, standards, and quality controls at the beginning of the sample preparation process, the ratio of the analyte signal to the internal standard signal remains constant. This normalization corrects for variations during sample preparation, injection, and ionization, leading to more accurate and precise quantification.[4][5]

Q3: Can this compound completely eliminate matrix effects?

A3: While highly effective, a deuterated internal standard may not eliminate all issues related to matrix effects in every circumstance. In rare cases, "differential matrix effects" can occur where the analyte and the deuterated standard are affected differently by the matrix. This can sometimes be attributed to slight differences in retention time. Therefore, thorough method development and validation are still crucial to ensure the absence of significant matrix effects.[6]

Q4: What is the most common sample preparation technique to reduce matrix components before analysis?

A4: Protein precipitation is a widely used and effective method for preparing biological samples like plasma for Ivacaftor analysis.[1][7] This technique uses a solvent, typically acetonitrile (B52724), to denature and precipitate the majority of proteins, which are a significant source of matrix interference. The supernatant, containing the analyte and internal standard, is then separated for LC-MS/MS analysis. This simple and rapid procedure is often sufficient to produce a clean extract and minimize ion suppression.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal from this compound Improper storage or handling of the internal standard solution.Review the manufacturer's storage guidelines. Prepare fresh working solutions and avoid repeated freeze-thaw cycles.
Inefficient ionization in the mass spectrometer.Optimize ion source parameters such as capillary voltage, gas flow, and temperature. Infuse a solution of this compound directly into the mass spectrometer to tune these parameters.
Errors in sample preparation.Verify that the internal standard is being added at the correct step and concentration. Ensure complete protein precipitation and transfer of the supernatant.
High Signal Variability (Poor Precision) Inconsistent ion suppression across different samples.Ensure that this compound co-elutes with Ivacaftor. Optimize the chromatographic method to separate the analytes from highly suppressive regions of the chromatogram.
Inconsistent sample preparation.Standardize all sample preparation steps, including vortexing times and centrifugation speeds. Use calibrated pipettes for accurate liquid handling.
Peak Tailing or Fronting Poor chromatographic conditions.Ensure the mobile phase pH is appropriate for Ivacaftor. Consider using a different analytical column if peak shape issues persist.
Column overload.Dilute the sample and reinject to see if peak shape improves.
Carryover Contamination in the autosampler.Implement a robust needle wash protocol using a strong organic solvent between injections. Inject a blank solvent after a high-concentration sample to verify the absence of carryover.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and effective method for extracting Ivacaftor and this compound from plasma samples.[1]

  • Sample Aliquoting: Pipette 20-50 µL of the plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.[1][4]

  • Internal Standard Spiking: Add the this compound internal standard working solution to each tube.

  • Protein Precipitation: Add a volume of cold acetonitrile (typically 3-4 times the sample volume) to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Analysis

The following are typical starting parameters for the LC-MS/MS analysis of Ivacaftor. Method optimization is recommended for your specific instrumentation and application.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4][7]

  • Analytical Column: A reversed-phase C18 column is commonly used.[7]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • MS System: A triple quadrupole mass spectrometer.[4][7]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).[4]

Example MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z)
Ivacaftor393.3144.1
This compound397.7360.2

Note: The specific m/z values may vary slightly depending on the instrument and the specific deuterated internal standard used (e.g., D4 vs. D9). The transition for this compound is based on a common fragmentation pattern; it is essential to optimize this on your own instrument.[4]

Data Presentation

The successful use of this compound to compensate for ion suppression is demonstrated by consistent accuracy and precision during method validation. The following table summarizes typical performance data from validated bioanalytical methods.

Table 1: Representative Performance of an LC-MS/MS Method for Ivacaftor using a Deuterated Internal Standard

Analyte QC Level Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
IvacaftorLow< 5%± 5%< 6%± 6%
Medium< 4%± 4%< 5%± 5%
High< 3%± 3%< 4%± 4%

Data presented are representative values compiled from published studies and demonstrate that with the use of a deuterated internal standard, the method meets regulatory acceptance criteria (typically ±15% for accuracy and <15% for precision).[7][8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample (Calibrator, QC, Unknown) spike Spike with this compound Internal Standard start->spike precipitate Add Acetonitrile for Protein Precipitation spike->precipitate vortex Vortex to Mix precipitate->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject Supernatant transfer->inject lc Chromatographic Separation (C18 Column) inject->lc ms Mass Spectrometric Detection (ESI+, MRM) lc->ms data Data Acquisition and Processing ms->data

Caption: Experimental workflow for Ivacaftor analysis.

ion_suppression_logic cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Path start Inaccurate or Imprecise Results for Ivacaftor check_is Is this compound signal stable and consistent? start->check_is is_issue Investigate IS preparation, storage, and MS parameters. check_is->is_issue No matrix_issue Ion Suppression is Likely check_is->matrix_issue Yes end_node Achieve Accurate and Precise Quantification is_issue->end_node optimize_prep Optimize Sample Preparation (e.g., SPE, LLE) matrix_issue->optimize_prep optimize_lc Optimize Chromatography (e.g., gradient, column) matrix_issue->optimize_lc optimize_prep->end_node optimize_lc->end_node

References

Technical Support Center: Ensuring the Isotopic Purity of Ivacaftor-D4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the isotopic purity of Ivacaftor-D4 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isotopic purity important?

A1: this compound is a deuterated analog of Ivacaftor, a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] In this compound, four hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution is often used in pharmacokinetic studies as an internal standard for quantitative analysis by mass spectrometry.[1] Ensuring high isotopic purity is critical for the accuracy and reliability of such studies. The presence of non-deuterated or partially deuterated species can lead to inaccurate quantification of the target analyte.

Q2: What are the common isotopic impurities in this compound?

A2: The most common isotopic impurities are molecules with fewer than the intended four deuterium atoms (e.g., D3, D2, D1) and the unlabeled compound (D0 or non-deuterated Ivacaftor). These are often referred to as lower isotopologues. The presence of these impurities can arise from incomplete deuteration during synthesis or from isotopic exchange (H/D exchange) during purification, handling, or storage.

Q3: What are the primary analytical techniques for determining the isotopic purity of this compound?

A3: The two primary analytical techniques for assessing isotopic purity are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] HRMS can distinguish and quantify the relative abundance of different isotopologues based on their mass-to-charge ratios.[2] ¹H NMR (Proton NMR) can be used to detect and quantify residual protons at the intended deuteration sites.

Q4: What is a typical acceptable level of isotopic purity for this compound?

A4: While specifications can vary between suppliers, a high-quality this compound standard typically has an isotopic enrichment of ≥95%. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for the specific isotopic purity of the lot being used.

Quantitative Data Summary

The following table summarizes typical purity specifications for commercially available deuterated Ivacaftor analogs.

CompoundChemical Purity (%)Isotopic Enrichment (%)Reference
This compound96.8495.80[3]
Ivacaftor-D1892.92Not Specified[4]

Troubleshooting Guides

Problem 1: My mass spectrometry results show a high abundance of lower isotopologues (D0, D1, D2, D3).

Possible Cause Troubleshooting Steps
Incomplete Deuteration During Synthesis - Review the synthetic route and deuteration conditions. - Ensure a sufficient excess of the deuterating agent was used. - Optimize reaction time and temperature to drive the deuteration to completion.
Isotopic (H/D) Exchange - Evaluate the pH and temperature of purification and analytical methods. Acidic or basic conditions and elevated temperatures can promote H/D exchange. - Use aprotic solvents where possible, especially for chromatography and sample storage. - Minimize the exposure of the compound to protic solvents (e.g., water, methanol).
Contamination with Non-Deuterated Ivacaftor - Verify the purity of all starting materials and reagents used in the synthesis. - Ensure thorough cleaning of all glassware and equipment to prevent cross-contamination. - If possible, re-purify the sample using a high-resolution technique like preparative HPLC.

Problem 2: The ¹H NMR spectrum shows significant residual proton signals at the intended deuteration sites.

Possible Cause Troubleshooting Steps
Low Isotopic Enrichment - This directly indicates a lower than expected isotopic purity. Refer to the troubleshooting steps for a high abundance of lower isotopologues in the mass spectrometry section.
Incorrect Signal Assignment - Compare the spectrum with a reference spectrum of non-deuterated Ivacaftor to confirm the chemical shifts of the protons at the deuteration sites. - Use 2D NMR techniques (e.g., COSY, HSQC) to aid in unambiguous signal assignment.
Solvent Impurities - Check for residual proton signals from the deuterated NMR solvent. Compare the spectrum with a blank spectrum of the solvent.

Problem 3: The isotopic purity of my this compound standard seems to decrease over time.

Possible Cause Troubleshooting Steps
Improper Storage - Store this compound in a tightly sealed container at the recommended temperature (e.g., -20°C or -80°C for solutions) to minimize exposure to atmospheric moisture.[1] - Store away from light and in a desiccated environment.
Instability in Solution - If stored in solution, consider the stability in the chosen solvent. Protic solvents may facilitate slow H/D exchange over time. - For long-term storage, it is often preferable to store the compound as a solid.

Experimental Protocols

Protocol 1: Isotopic Purity Assessment of this compound by LC-HRMS

Objective: To determine the isotopic distribution of this compound and quantify the relative abundance of each isotopologue.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 1 µg/mL with the same solvent.

  • Instrumentation and Conditions:

    • Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a liquid chromatography system.

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer Mode: Full scan mode with a mass range that includes the expected m/z of unlabeled Ivacaftor and this compound (e.g., m/z 390-405).

    • Resolution: Set the instrument to a high resolution (>10,000) to resolve the isotopic peaks.

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Acquire the full scan mass spectrum of the chromatographic peak corresponding to this compound.

    • Identify the monoisotopic peaks for the unlabeled (D0), partially deuterated (D1, D2, D3), and fully deuterated (D4) forms.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = (Intensity of D4 peak / Sum of intensities of D0, D1, D2, D3, and D4 peaks) x 100

Protocol 2: Isotopic Enrichment Determination of this compound by ¹H NMR

Objective: To quantify the level of deuterium incorporation by measuring the residual protons at the deuteration sites.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that does not have signals overlapping with the analyte signals.

    • Add a known amount of a certified internal standard for quantitative NMR (qNMR), if absolute quantification is required.

  • Instrumentation and Conditions:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Nucleus: ¹H (Proton).

    • Experiment: A standard quantitative ¹H NMR experiment with a sufficient relaxation delay.

  • Data Acquisition and Analysis:

    • Acquire the ¹H NMR spectrum.

    • Identify the signals corresponding to the residual protons at the four deuteration sites on the quinoline (B57606) ring.

    • Integrate the signals of these residual protons and compare them to the integration of a signal from a non-deuterated position on the molecule with a known number of protons.

    • The percentage of deuteration at a specific position can be calculated as:

      • % Deuteration = [1 - (Integral of residual proton signal / Integral of reference proton signal)] x 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result prep_solid This compound (Solid) prep_solution Prepare Solution (e.g., 1 µg/mL in ACN) prep_solid->prep_solution lc_separation LC Separation (C18 Column) prep_solution->lc_separation nmr_analysis ¹H NMR Analysis (Quantitative) prep_solution->nmr_analysis hrms_detection HRMS Detection (Full Scan, ESI+) lc_separation->hrms_detection ms_data Extract Ion Chromatograms for D0-D4 hrms_detection->ms_data nmr_data Integrate Residual Proton Signals nmr_analysis->nmr_data integrate_ms Integrate Peak Areas ms_data->integrate_ms calculate_purity Calculate Isotopic Purity integrate_ms->calculate_purity final_report Isotopic Purity Report calculate_purity->final_report calculate_enrichment Calculate % Enrichment nmr_data->calculate_enrichment calculate_enrichment->final_report

Caption: Experimental workflow for assessing the isotopic purity of this compound.

troubleshooting_tree cluster_method Analytical Method Issues cluster_synthesis Synthesis/Purification Issues cluster_storage Storage Issues start Low Isotopic Purity Detected check_method Review Analytical Method (MS and NMR parameters) start->check_method check_synthesis Review Synthesis & Purification Protocol start->check_synthesis check_storage Review Storage Conditions start->check_storage method_issue1 In-source H/D exchange? check_method->method_issue1 method_issue2 Incorrect data processing? check_method->method_issue2 synthesis_issue1 Incomplete deuteration? check_synthesis->synthesis_issue1 synthesis_issue2 Isotopic scrambling during purification? check_synthesis->synthesis_issue2 storage_issue1 Exposure to moisture/protic solvents? check_storage->storage_issue1 method_solution1 Optimize MS source conditions method_issue1->method_solution1 method_solution2 Re-process data, verify peak integration method_issue2->method_solution2 synthesis_solution1 Optimize synthesis reaction conditions synthesis_issue1->synthesis_solution1 synthesis_solution2 Use aprotic solvents, neutral pH for purification synthesis_issue2->synthesis_solution2 storage_solution1 Store in desiccated, sealed container at low temp. storage_issue1->storage_solution1

Caption: Troubleshooting decision tree for low isotopic purity of this compound.

References

Resolving co-elution issues between Ivacaftor and its internal standard.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving co-elution issues and other common challenges encountered during the analytical quantification of Ivacaftor (B1684365) and its internal standard by LC-MS/MS.

Troubleshooting Guides

This section provides step-by-step guidance in a question-and-answer format to address specific co-elution problems.

Q1: My Ivacaftor peak is showing significant overlap with its deuterated internal standard (IS) peak. What are the initial steps to resolve this?

A1: Co-elution of an analyte and its isotopically labeled internal standard can be a complex issue, as they are chemically identical and should have very similar retention times. The primary goal is to achieve baseline or near-baseline separation to ensure accurate quantification. Here is a systematic approach to troubleshoot this issue:

  • Confirm System Suitability: Before modifying the method, ensure your LC-MS/MS system is performing optimally. Check for peak broadening or tailing, which can exacerbate co-elution.[1]

    • Column Health: The column might be contaminated or have a void. Flush the column with a strong solvent or replace it if the problem persists.[1]

    • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[1]

    • Flow Rate Consistency: Verify that the pump is delivering a consistent and accurate flow rate.[1][2]

  • Optimize the Mobile Phase Gradient: A slight adjustment to the gradient can often provide the necessary resolution.

    • Shallower Gradient: If using a gradient elution, try a shallower gradient. For instance, if your current gradient is a rapid ramp, extend the time over which the organic mobile phase concentration increases. This can enhance the separation of closely eluting compounds.[1]

    • Isocratic Hold: Introduce a brief isocratic hold at a specific mobile phase composition just before the elution of Ivacaftor to improve separation.

  • Modify Mobile Phase Composition:

    • Solvent Type: If your current method uses acetonitrile, consider switching to methanol, or vice versa. The change in solvent can alter selectivity and potentially resolve the co-eluting peaks.[3]

    • Additives: The type and concentration of additives like formic acid can influence peak shape and retention. Ensure consistent and accurate preparation of your mobile phase.

Logical Workflow for Troubleshooting Co-elution

start Start: Co-elution Observed system_suitability Step 1: Verify System Suitability (Peak Shape, Pressure) start->system_suitability optimize_gradient Step 2: Optimize Mobile Phase Gradient (Shallower Gradient, Isocratic Hold) system_suitability->optimize_gradient not_resolved Issue Not Resolved optimize_gradient->not_resolved modify_mobile_phase Step 3: Modify Mobile Phase Composition (Change Organic Solvent) not_resolved2 Issue Not Resolved modify_mobile_phase->not_resolved2 evaluate_column Step 4: Evaluate Stationary Phase (Different Chemistry, Particle Size) not_resolved3 Issue Not Resolved evaluate_column->not_resolved3 resolved Issue Resolved not_resolved->modify_mobile_phase If co-elution persists not_resolved->resolved If resolved not_resolved2->evaluate_column If co-elution persists not_resolved2->resolved If resolved not_resolved3->resolved

Caption: A logical workflow for troubleshooting co-elution issues.

Q2: I've optimized my mobile phase, but still see some overlap. What's the next step?

A2: If mobile phase optimization is insufficient, the next step is to evaluate your stationary phase (the HPLC column).

  • Change Column Chemistry: The choice of the stationary phase is critical for achieving separation.

    • If you are using a standard C18 column, consider switching to a column with a different chemistry, such as a Phenyl-Hexyl or a Cyano column. These columns offer different selectivity and may resolve the co-eluting peaks.

  • Particle Size and Column Dimensions:

    • A column with smaller particles (e.g., sub-2 µm) will provide higher efficiency and may improve resolution.

    • A longer column will also increase the number of theoretical plates and can enhance separation.

  • Column Temperature: Temperature can affect selectivity. Experiment with different column temperatures within the stable range of your column and analytes (e.g., 30°C, 40°C, 50°C).[3]

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate internal standard for Ivacaftor quantification?

A1: The ideal internal standard is a stable, isotopically labeled version of the analyte. For Ivacaftor, a deuterated internal standard such as Ivacaftor-d9 is commonly used.[4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS as it has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences similar matrix effects and ionization suppression or enhancement.[5] This minimizes analytical variability and improves the accuracy and precision of the assay.

Q2: Can sample preparation contribute to co-elution or poor peak shape?

A2: Yes, the sample preparation method can significantly impact the quality of your chromatography. A complex biological matrix can introduce interfering substances that may co-elute with your analyte or internal standard, or cause peak distortion.[5][6]

  • Protein Precipitation (PPT): While a simple and common technique, it may not be sufficient to remove all matrix interferences.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques provide a more thorough sample cleanup and can significantly reduce matrix effects, leading to better peak shape and less risk of co-eluting interferences.[1]

Q3: My mass spectrometer is showing signal for Ivacaftor in my blank injections. What could be the cause?

A3: This is known as carryover, where residual sample from a previous injection contaminates the subsequent run.[7]

  • Injector Contamination: The injector needle and sample loop can be sources of carryover. Ensure your needle wash solution is effective and the wash volume is sufficient.

  • Column Carryover: Highly retained components from the sample matrix can slowly elute in subsequent runs. A more rigorous column wash at the end of each run can help mitigate this.

  • System Contamination: Over time, the LC system can become contaminated. Systematically clean or replace components of your HPLC system.[1]

Experimental Protocols and Data

Table 1: Example LC-MS/MS Parameters for Ivacaftor Analysis
ParameterCondition 1Condition 2
LC System UHPLC SystemUltimate 3000 UHPLC
Column C18, 2.6 µm, 50 x 2.1 mmReversed-phase C18
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic acidAcetonitrile
Gradient 40-90% B over 4 minNot specified
Flow Rate 0.5 mL/minNot specified
Injection Volume 10 µL50 µL
Column Temp. 40°CNot specified
MS System Triple QuadrupoleThermofisher Quantiva triple-quadrupole MS
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
MRM Transitions Ivacaftor: 393.2 > 337.2Ivacaftor: Not specified
Ivacaftor-d9 (IS): 402.2 > 346.2Ivacaftor-d9 (IS): Not specified
Reference [8][4]
Detailed Methodologies

Sample Preparation (Protein Precipitation): [7]

  • To 20 µL of plasma sample, add 100 µL of protein precipitation solution (e.g., acetonitrile) containing the internal standard.

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Chromatographic Conditions:

A gradient elution is typically employed to separate Ivacaftor from endogenous matrix components. A representative gradient starts at a lower percentage of organic mobile phase (e.g., 40% acetonitrile) and ramps up to a higher percentage (e.g., 90-95% acetonitrile) to elute the analyte, followed by a wash step and re-equilibration.[8]

Ivacaftor Signaling Pathway

Ivacaftor is a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiator. It acts directly on the CFTR protein to increase the probability that the channel is open, thereby enhancing chloride ion transport across the cell membrane. This is particularly effective for CFTR mutations that result in defective channel gating (Class III mutations), where the CFTR protein is present at the cell surface but does not open correctly.[3][7]

cluster_cell Apical Membrane of Epithelial Cell cluster_channel cftr CFTR Protein (Gating Mutation) closed_channel Closed Channel (Defective Gating) open_channel Open Channel (Increased Probability) cftr->open_channel Potentiation ivacaftor Ivacaftor ivacaftor->cftr Binds to CFTR atp ATP atp->cftr Phosphorylation & Binding cl_out Chloride Ions (Out) open_channel->cl_out Increased Transport cl_in Chloride Ions (In) cl_in->closed_channel Impaired Transport

Caption: Mechanism of action of Ivacaftor as a CFTR potentiator.

References

Validation & Comparative

A Comparative Guide to Ivacaftor-D4 and Alternative Internal Standards for Ivacaftor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ivacaftor-D4 with other internal standards used in the quantitative analysis of Ivacaftor. The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. This document summarizes key performance data from various studies, details experimental protocols, and visualizes relevant workflows and pathways to aid in the selection of the most suitable internal standard for your research needs.

Executive Summary

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, and deuterated analogs of the analyte are the most common choice. For Ivacaftor analysis, various deuterated versions, including this compound and Ivacaftor-d9, are utilized. The primary advantage of a deuterated internal standard is its ability to co-elute with the analyte and exhibit similar ionization behavior, which effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1][2] This guide explores the available data on different internal standards for Ivacaftor, with a focus on their application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Quantitative Data Comparison

The following tables summarize the performance of various internal standards in the analysis of Ivacaftor based on data from multiple sources. It is important to note that direct head-to-head analytical performance comparisons in a single study are limited. The data presented here is collated from different studies, each with its own specific methodology.

Table 1: Comparison of Internal Standards for Ivacaftor Analysis

Internal StandardTypeKey Performance MetricsReference
This compound Deuterated AnalogUsed as an internal standard for quantitative analysis by LC-MS.[3]MedchemExpress[3]
Ivacaftor-d9 Deuterated AnalogEmployed in a validated LC-MS/MS method for simultaneous quantification of Ivacaftor, Tezacaftor, and Elexacaftor. The method demonstrated good linearity, accuracy, and precision.[4][5][6]Vonk et al., 2021[5][6]
Ivacaftor-d18 Deuterated AnalogSynthesized and evaluated for its pharmacokinetic profile alongside Ivacaftor and Ivacaftor-d9.[7][8]Harbeson et al., 2017[7][8]
Lumacaftor Non-deuterated AnalogUsed as an internal standard in an LC-MS/MS method for the simultaneous quantification of Ivacaftor, Tezacaftor, and Elexacaftor. The method had a short chromatographic runtime of 2.0 minutes.[9]Journal of Applied Pharmaceutical Science[9]

Table 2: Validation Parameters from a Study Using Ivacaftor-d9 as an Internal Standard

ParameterIvacaftorTezacaftorElexacaftorAcceptance CriteriaReference
Linearity Range (µg/mL) 0.020–12.0000.020–12.0000.020–12.000R² > 0.99[4]
Intra-day Accuracy (%) 95.5-104.596.0-103.097.0-105.085-115%[4]
Inter-day Accuracy (%) 97.0-102.598.0-101.599.0-103.085-115%[4]
Intra-day Precision (CV%) ≤ 5.5≤ 4.5≤ 4.0≤ 15%[4]
Inter-day Precision (CV%) ≤ 4.0≤ 3.5≤ 3.0≤ 15%[4]
Extraction Recovery (%) 869799Consistent and reproducible[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are summaries of typical experimental protocols for the analysis of Ivacaftor using a deuterated internal standard.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly used for the extraction of Ivacaftor and its internal standard from plasma samples.[1]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the deuterated internal standard stock solution (e.g., this compound in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The following is a representative LC-MS/MS method for the analysis of Ivacaftor.

  • Chromatographic Column: A reversed-phase C18 column (e.g., Hypersil Gold aQ).[4]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10]

  • Flow Rate: 0.5 mL/min.[10]

  • Injection Volume: 5 µL.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[4]

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Ivacaftor: Specific precursor to product ion transition.

    • Deuterated Internal Standard (e.g., this compound): Corresponding precursor to product ion transition with a mass shift due to deuterium (B1214612) labeling.

Visualizations

The following diagrams illustrate key aspects of Ivacaftor analysis and metabolism.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis

Experimental workflow for Ivacaftor analysis.

metabolism_pathway cluster_deuteration Deuteration Site (e.g., Ivacaftor-d9) Ivacaftor Ivacaftor CYP3A4 CYP3A4/5 Enzymes Ivacaftor->CYP3A4 Metabolite_M1 Hydroxymethyl-ivacaftor (M1) (Active) Metabolite_M6 Ivacaftor-carboxylate (M6) (Inactive) CYP3A4->Metabolite_M1 CYP3A4->Metabolite_M6 deuteration_note Deuteration at metabolic sites can slow down the rate of CYP3A4-mediated metabolism, a phenomenon known as the 'Kinetic Isotope Effect'.

Metabolic pathway of Ivacaftor.

Discussion and Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the recommended best practice for the quantitative bioanalysis of Ivacaftor. The near-identical physicochemical properties of a deuterated internal standard to the analyte ensure that it behaves similarly during sample processing and analysis, thereby providing the most accurate correction for potential variabilities.

References

Determining Linearity and Range for Ivacaftor Quantification: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of pharmaceutical analysis is the validation of methods to ensure accurate and reliable quantification of active pharmaceutical ingredients (APIs). For Ivacaftor, a key therapeutic for cystic fibrosis, establishing the linearity and range of an analytical method is paramount. This guide provides a comparative overview of the performance of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a deuterated internal standard, such as Ivacaftor-D4, against alternative analytical techniques.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and protocols to aid in the selection and implementation of the most suitable analytical method for their specific needs.

Performance Comparison of Analytical Methods for Ivacaftor

The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is a widely accepted approach for the accurate quantification of drugs in biological matrices.[1] This is due to its ability to compensate for variability during sample preparation and potential matrix effects.[1] The following table summarizes the performance characteristics of the LC-MS/MS method with a deuterated internal standard compared to other analytical techniques for Ivacaftor quantification.

Parameter LC-MS/MS with Deuterated Internal Standard (e.g., this compound) Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
Linearity Range 0.01 - 10.0 mg/L[2][3]20 - 100 µg/mL
Correlation Coefficient (R²) >0.9997[2][3]0.999
Lower Limit of Quantification (LLOQ) 0.01 mg/L[2][3]Not explicitly stated, but LOD is 3.041 µg/mL[4]
Accuracy (% Recovery) 95.8% - 112.9%[2][3]98.0% - 102.0%[4]
Precision (%RSD) <12.7% at LLOQ, <6.7% at higher concentrations[2][3]Not explicitly stated
Specificity/Selectivity High, due to mass detection[2][3]Good, but potential for interference from co-eluting compounds[4]

Experimental Workflow for Linearity and Range Determination

The following diagram illustrates the typical experimental workflow for determining the linearity and range of Ivacaftor quantification using an LC-MS/MS method with this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation A Prepare Ivacaftor Stock Solution C Create Calibration Standards (Spiking blank plasma with Ivacaftor) A->C B Prepare this compound (Internal Standard) Stock Solution E Add this compound to all Samples, Standards, and QCs B->E C->E D Create Quality Control (QC) Samples (Low, Mid, High) D->E F Protein Precipitation E->F G Centrifugation F->G H Collect Supernatant G->H I Inject Sample onto LC Column H->I J Chromatographic Separation I->J K Mass Spectrometric Detection (MRM Mode) J->K L Calculate Peak Area Ratios (Ivacaftor/Ivacaftor-D4) K->L M Construct Calibration Curve (Peak Area Ratio vs. Concentration) L->M N Linear Regression Analysis M->N P Assess Accuracy and Precision of QCs M->P O Determine Linearity (R²) and Range N->O

Experimental workflow for Ivacaftor linearity and range determination.

Detailed Experimental Protocol: Linearity and Range Determination of Ivacaftor using LC-MS/MS with this compound

This protocol outlines a typical procedure for validating the linearity and range of an LC-MS/MS method for the quantification of Ivacaftor in human plasma using this compound as an internal standard.

1. Materials and Reagents:

2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:

  • Ivacaftor Stock Solution: Prepare a 1 mg/mL stock solution of Ivacaftor in methanol.

  • This compound Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol at an appropriate concentration.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with the Ivacaftor stock solution to achieve a concentration range (e.g., 0.01 to 10.0 mg/L).[2][3]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

3. Sample Preparation:

  • To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add the this compound internal standard solution.

  • Precipitate proteins by adding a suitable volume of acetonitrile.

  • Vortex mix and then centrifuge the samples.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate for analytical LC.

    • Injection Volume: A small injection volume (e.g., 5 µL).

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for Ivacaftor and this compound.

5. Data Analysis and Acceptance Criteria:

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Ivacaftor to this compound against the nominal concentration of the calibration standards.

  • Linearity: Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be ≥ 0.99.[2][3]

  • Range: The range of the method is the interval between the upper and lower concentrations of the calibration standards that have been demonstrated to have acceptable linearity, accuracy, and precision.

  • Accuracy and Precision: The accuracy and precision of the method are evaluated by analyzing the QC samples. The mean concentration of the QC samples should be within ±15% of the nominal value (±20% for the LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for the LLOQ).[5][6][7]

References

A Comparative Guide to Bioanalytical Methods for Ivacaftor Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for the Quantification of Ivacaftor.

This guide provides a detailed comparison of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of Ivacaftor in biological matrices. The focus is on methods employing a deuterated internal standard, such as Ivacaftor-D4 or other isotopic variants, a critical component for ensuring accuracy and precision in bioanalytical assays. The selection of an appropriate analytical method is paramount for reliable pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving Ivacaftor.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are considered the gold standard.[1] Their physicochemical properties are nearly identical to the analyte of interest, leading to similar behavior during sample extraction, chromatographic separation, and ionization.[1] This intrinsic similarity allows for effective compensation for matrix effects and other sources of analytical variability, ultimately enhancing the robustness and reliability of the assay.[1] For Ivacaftor, this is typically achieved using deuterated analogs like this compound or Ivacaftor-D9.

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of different LC-MS/MS methods for the quantification of Ivacaftor. These methods have been validated in various biological matrices and utilize different deuterated internal standards.

Table 1: Comparison of LC-MS/MS Method Performance for Ivacaftor Quantification

ParameterMethod 1 (Ivacaftor-d9 IS)[2]Method 2 (Deuterated IS)[3]Method 3 (Lumacaftor IS)[4]
Linearity Range (µg/mL) 0.020–12.0000.008–120.10 - 20.16 ng/mL
Intra-day Precision (%CV) ≤ 15% for QCs, ≤ 20% for LLOQ≤ 15%3.03% - 5.31%
Inter-day Precision (%CV) ≤ 15% for QCs, ≤ 20% for LLOQ≤ 15%Not Reported
Intra-day Accuracy (%) 85–115% for QCs, 80–120% for LLOQ≤ 15% bias99.84% - 102.57%
Inter-day Accuracy (%) 85–115% for QCs, 80–120% for LLOQ≤ 15% biasNot Reported
Lower Limit of Quantification (LLOQ) 0.020 µg/mL0.008 µg/mL0.10 ng/mL
Biological Matrix Plasma, Dried Plasma Spot (DPS), Volumetric Absorptive Microsampling (VAMS)PlasmaPlasma

Table 2: Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1 (Ivacaftor-d9 IS)[2]Method 2 (Deuterated IS)[3]Method 3 (Lumacaftor IS)[4]
Chromatographic Column Hypersil Gold aQ columnReversed-phase C-18 HPLC columnInformation not available
Mobile Phase Not specifiedGradient elutionNot specified
Run Time Not specified5 minutes2.0 minutes
Internal Standard Ivacaftor d-9Deuterated internal standardsLumacaftor

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols for two of the cited methods.

Method 1: LC-MS/MS with Ivacaftor-d9 Internal Standard[2]
  • Sample Preparation: A rapid extraction protocol is employed using 200 μL of methanol (B129727) after the addition of the deuterated internal standards.

  • Chromatographic Separation: Separation is achieved using a reversed-phase Hypersil Gold aQ column.

  • Method Validation: The method was validated according to the International Council for Harmonisation (ICH) guidelines M10 for bioanalytical method validation. Validation parameters included linearity, accuracy, precision, and matrix effect.

Method 2: LC-MS/MS with Deuterated Internal Standards[3]
  • Sample Preparation: The method utilizes a rapid extraction protocol from 50 μL of human plasma, followed by the addition of deuterated internal standards.

  • Chromatographic Separation: A reversed-phase C-18 HPLC column is used for separation with a total run time of 5 minutes.

  • Mass Spectrometry: A Thermofisher Quantiva triple-quadrupole MS coupled to an Ultimate 3000 UHPLC is used for detection with multiple reaction monitoring (MRM).

  • Method Validation: The method was validated following international (EMA) guidelines for bioanalytical method validation.

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method, a fundamental process for ensuring the reliability and transferability of analytical data.

Bioanalytical Method Cross-Validation Workflow cluster_0 Method A (Reference Method) cluster_1 Method B (New/Alternative Method) A_prep Sample Preparation A_lcms LC-MS/MS Analysis A_prep->A_lcms A_data Data Acquisition A_lcms->A_data comparison Statistical Comparison (e.g., Bland-Altman) A_data->comparison B_prep Sample Preparation B_lcms LC-MS/MS Analysis B_prep->B_lcms B_data Data Acquisition B_lcms->B_data B_data->comparison start Study Samples start->A_prep start->B_prep end Validation Decision comparison->end

Caption: Workflow for cross-validating two bioanalytical methods.

Conclusion

The choice of an analytical method for Ivacaftor quantification should be based on a thorough evaluation of its performance characteristics. The use of a stable isotope-labeled internal standard, such as this compound or its isotopic variants, is highly recommended to ensure the accuracy and precision of the results.[5] The methods presented in this guide demonstrate robust performance across key validation parameters. Researchers should select the method that best fits their specific needs in terms of sample matrix, required sensitivity, and available instrumentation. Cross-validation between different methods is a critical step when transferring assays between laboratories or when implementing a new method to ensure consistency and reliability of the data.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Ivacaftor and its Deuterated Analog, Ivacaftor-D9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Ivacaftor, a CFTR potentiator for the treatment of cystic fibrosis, and its deuterated analog, Ivacaftor-D9 (also known as CTP-656 or deutivacaftor). The strategic substitution of hydrogen with deuterium (B1214612) in the Ivacaftor molecule results in a significant alteration of its metabolic fate, leading to a potentially improved therapeutic profile. This document summarizes key pharmacokinetic data from comparative clinical studies, provides detailed experimental methodologies, and includes visualizations of the experimental workflow and the rationale behind deuteration.

Data Presentation: A Head-to-Head Comparison

A Phase 1, single-center, randomized, double-blind, two-way crossover study in healthy adult volunteers provides the most direct comparison of the pharmacokinetic profiles of Ivacaftor and Ivacaftor-D9. In this study, subjects were administered a single 150 mg oral dose of either Ivacaftor or Ivacaftor-D9. The results demonstrated a superior pharmacokinetic profile for Ivacaftor-D9.[1][2][3][4]

While specific Cmax and Tmax values from this head-to-head comparison are not publicly available, the qualitative results and the reported half-life data are summarized in the table below.

Pharmacokinetic ParameterIvacaftor (150 mg)Ivacaftor-D9 (CTP-656) (150 mg)Key Observation
Maximum Plasma Concentration (Cmax) Not ReportedNot ReportedImplied to be higher for Ivacaftor-D9.
Time to Maximum Plasma Concentration (Tmax) Not ReportedNot ReportedNot Reported
Area Under the Curve (AUC) BaselineSubstantially greater than Ivacaftor.[2][3]Increased total drug exposure with Ivacaftor-D9.
Plasma Concentration at 24 hours (C24) BaselineGreater than Ivacaftor.[3]Higher sustained plasma levels of Ivacaftor-D9.
Half-life (t1/2) Not ReportedApproximately 15.9 hours.[5]Slower elimination of Ivacaftor-D9 from the body.
Metabolite Profile Major metabolites are M1 (active) and M6 (inactive).[5]The parent drug is the major species in plasma.[3]Deuteration reduces the rate of metabolism, leading to higher parent drug exposure.

Experimental Protocols

The comparative pharmacokinetic data was generated from a meticulously designed clinical trial and subsequent bioanalysis.

Clinical Study Design: Single-Dose Crossover Trial[4]
  • Objective: To compare the pharmacokinetics, safety, and tolerability of a single oral dose of Ivacaftor and Ivacaftor-D9.

  • Subjects: Healthy adult volunteers.[5]

  • Design: A randomized, double-blind, two-way crossover study. This design allows each subject to serve as their own control, minimizing inter-individual variability.

  • Dosing: A single oral dose of 150 mg of Ivacaftor or 150 mg of Ivacaftor-D9 was administered.[4]

  • Study Periods: The study consisted of two treatment periods separated by a washout period to ensure the complete elimination of the first drug administered before the second drug was given.

  • Blood Sampling: Serial blood samples were collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of each compound.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[6][7]

The quantification of Ivacaftor and Ivacaftor-D9 in plasma samples was performed using a validated LC-MS/MS method.

  • Sample Preparation (Protein Precipitation): [6]

    • To a 50 µL aliquot of the plasma sample (calibrator, quality control, or unknown sample), add 200 µL of methanol.

    • To this mixture, add 5 µL of the internal standard working solution (a deuterated form of the analyte, e.g., Ivacaftor-d9 for Ivacaftor analysis).

    • Vortex the mixture thoroughly to ensure complete mixing and to precipitate plasma proteins.

    • Centrifuge the samples at 20,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the clear supernatant to autosampler vials for injection into the LC-MS/MS system.

  • Chromatographic Conditions: [6]

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., Hypersil Gold aQ).

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: A constant flow rate suitable for the column dimensions.

    • Injection Volume: A small, precise volume of the prepared sample supernatant.

  • Mass Spectrometric Conditions: [7]

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) was used for the sensitive and selective detection of the parent drug and its deuterated internal standard. Specific precursor-to-product ion transitions are monitored for each analyte.

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve, from which the concentration of the analyte in the unknown samples is determined.

Mandatory Visualization

G cluster_study_design Clinical Study Design cluster_sample_analysis Bioanalytical Workflow subject_pool Healthy Volunteers randomization Randomization subject_pool->randomization period1 Treatment Period 1 (Ivacaftor or Ivacaftor-D9) randomization->period1 washout Washout Period period1->washout blood_sampling Serial Blood Sampling period1->blood_sampling period2 Treatment Period 2 (Crossover Drug) washout->period2 period2->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation protein_precipitation Protein Precipitation plasma_separation->protein_precipitation lcms_analysis LC-MS/MS Analysis protein_precipitation->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis

Caption: Experimental workflow for the comparative pharmacokinetic study.

G cluster_pk_profile Pharmacokinetic Profile ivacaftor Ivacaftor deuteration Deuteration (Hydrogen to Deuterium Substitution) ivacaftor->deuteration ivacaftor_d9 Ivacaftor-D9 deuteration->ivacaftor_d9 slower_metabolism Slower Rate of Metabolism ivacaftor_d9->slower_metabolism longer_half_life Longer Half-life slower_metabolism->longer_half_life reduced_clearance Reduced Clearance slower_metabolism->reduced_clearance increased_exposure Increased Drug Exposure (AUC) longer_half_life->increased_exposure

Caption: Logical relationship of deuteration to improved pharmacokinetics.

References

Deuterated Ivacaftor Demonstrates Enhanced In Vitro Metabolic Stability Compared to Parent Drug

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of in vitro metabolic data reveals that deuteration of Ivacaftor, a key therapeutic for cystic fibrosis, significantly enhances its metabolic stability. This improvement, primarily attributed to the kinetic isotope effect, leads to a slower rate of metabolism, suggesting the potential for an improved pharmacokinetic profile and a reduced dosing frequency in clinical settings.

Deuterated ivacaftor, specifically d9-ivacaftor (also known as CTP-656 or deutivacaftor), has been shown to be markedly more stable in in vitro assays compared to its non-deuterated counterpart.[1] This enhanced stability is a direct result of replacing hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), at sites susceptible to metabolic breakdown.[2] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450 (CYP) 3A4, the primary enzyme responsible for Ivacaftor's metabolism.[2][3]

Comparative In Vitro Metabolic Stability Data

The following table summarizes the key findings from in vitro studies comparing the metabolic stability of Ivacaftor and its deuterated analogs.

CompoundIn Vitro SystemKey FindingReference
Ivacaftor Human CYP3A4 SupersomesBaseline[3]
d9-Ivacaftor (CTP-656) Human CYP3A4 SupersomesMarkedly enhanced stability[1][3]
Compound 105 Human CYP3A4 Supersomes~50% increase in stability vs. Ivacaftor[3]
Compound 106 Human CYP3A4 Supersomes~50% increase in stability vs. Ivacaftor[3]
Compound 110 Human CYP3A4 Supersomes55% increase in stability vs. Ivacaftor[3]

Studies have quantified the deuterium isotope effect on CTP-656 metabolism, showing a notable impact for a CYP-mediated oxidation reaction (DV = 3.8, DV/K = 2.2).[1][4] While the in vitro pharmacological potency of d9-ivacaftor remains comparable to that of non-deuterated Ivacaftor, its enhanced metabolic stability is a key differentiator.[1][3]

Experimental Protocols

In Vitro Metabolic Stability Assessment in Human CYP3A4 Supersomes

The in vitro metabolic stability of Ivacaftor and its deuterated analogs was evaluated using human CYP3A4 supersomes, as Ivacaftor is poorly metabolized in standard liver microsome assays under the tested conditions.[3]

  • Objective: To compare the in vitro metabolic stability of Ivacaftor and its deuterated analogs.[3]

  • Methodology:

    • Incubation: The test compounds (1 µM) were incubated with human CYP3A4 supersomes (50 pmol/mL).[3]

    • Time Points: The incubation was carried out for a specified period, with a key time point at 30 minutes for assessing the remaining parent compound.[3]

    • Analysis: The reaction was quenched, and the amount of the parent compound remaining was quantified using Liquid Chromatography with Tandem Mass Spectrometry (LC/MS-MS) methods.[3] The mass transition for d9-ivacaftor is monitored at a shift of +9 mass units compared to the non-deuterated parent drug.[2]

Visualizing the Impact of Deuteration

The following diagrams illustrate the metabolic pathway of Ivacaftor and the experimental workflow for assessing in vitro metabolic stability.

cluster_0 Metabolic Pathway of Ivacaftor Ivacaftor Ivacaftor CYP3A4 CYP3A4 Ivacaftor->CYP3A4 Metabolism d9-Ivacaftor d9-Ivacaftor d9-Ivacaftor->CYP3A4 Slower Metabolism (Kinetic Isotope Effect) M1 (active) M1 (active) CYP3A4->M1 (active) M6 (inactive) M6 (inactive) CYP3A4->M6 (inactive)

Comparative metabolism of Ivacaftor and d9-Ivacaftor.

cluster_1 In Vitro Metabolic Stability Workflow Start Start Incubation Incubate Compound (1 µM) with CYP3A4 Supersomes (50 pmol/mL) Start->Incubation Time_Points Sample at t=0 and t=30 min Incubation->Time_Points Quench Quench Reaction Time_Points->Quench Analysis LC/MS-MS Analysis Quench->Analysis End End Analysis->End Determine % Parent Compound Remaining

Workflow for in vitro metabolic stability assessment.

References

A Comparative Guide to External vs. Internal Standard Calibration for Ivacaftor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of pharmaceuticals such as Ivacaftor, the choice of calibration strategy is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of external standard and internal standard calibration methods for the analysis of Ivacaftor, supported by experimental data from published literature. The evidence strongly supports the use of an internal standard, particularly a stable isotope-labeled one, for robust and accurate quantification in complex biological matrices.

Principle of Calibration Methods

External Standard Calibration: This method involves creating a calibration curve by analyzing a series of standards with known concentrations of the analyte (Ivacaftor) prepared in a clean solvent. The concentration of Ivacaftor in an unknown sample is then determined by comparing its instrumental response to this calibration curve. This method is simpler in its basic form but is highly susceptible to variations in sample matrix, injection volume, and instrument response.

Internal Standard Calibration: In this approach, a known amount of a compound, the internal standard (IS), is added to all samples, calibrators, and quality controls. The calibration curve is generated by plotting the ratio of the analyte signal to the IS signal against the analyte concentration. The IS should be chemically similar to the analyte and have similar chromatographic and mass spectrometric behavior. A stable isotope-labeled (SIL) internal standard, such as a deuterated form of Ivacaftor, is the ideal choice as it co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects.[1]

Experimental Data and Performance Comparison

The following tables summarize the performance characteristics of bioanalytical methods for Ivacaftor using internal standard calibration, as reported in various studies. A direct comparison with an external standard method is not feasible as published validated methods for Ivacaftor in biological matrices consistently employ an internal standard to ensure accuracy and precision.

Table 1: Performance Characteristics of Internal Standard Methods for Ivacaftor Analysis

ParameterPerformance DataReferences
Linearity (r²) >0.99[2][3][4][5]
Accuracy (% Bias) Within ±15% (LLOQ within ±20%)[4][5][6][7][8]
Precision (% CV) <15%[2][4][5][6][7]
Lower Limit of Quantification (LLOQ) 0.008 - 600 ng/mL[2][3][9]
Recovery (%) 95.0% - 98.2%[2]

Table 2: Common Internal Standards Used for Ivacaftor Analysis

Internal StandardRationale for UseReferences
Deuterated Ivacaftor (e.g., Ivacaftor-d9, Ivacaftor-d4) Stable isotope-labeled, co-elutes with Ivacaftor, and compensates for matrix effects and ionization variability. Considered the "gold standard".[3][10]
Lumacaftor A related drug often analyzed concurrently with Ivacaftor. Structurally different but can serve as an IS if a SIL-IS is unavailable.[2]

Experimental Protocols

The following is a generalized experimental protocol for the analysis of Ivacaftor using an internal standard with LC-MS/MS, based on common practices from the literature.

1. Sample Preparation (Protein Precipitation)

  • To a small volume of plasma sample (e.g., 20-50 µL), add a protein precipitation solution (e.g., methanol (B129727) or acetonitrile) containing the internal standard at a known concentration.[3][5][6]

  • Vortex the mixture to ensure complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Use a C18 reversed-phase column for separation.[1] The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid).[9]

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[3] Monitor specific precursor-to-product ion transitions for both Ivacaftor and the internal standard.

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of Ivacaftor and a constant concentration of the internal standard.

  • Process the calibration standards and unknown samples using the same procedure.

  • Construct a calibration curve by plotting the peak area ratio of Ivacaftor to the internal standard against the concentration of Ivacaftor.

  • Determine the concentration of Ivacaftor in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Methodologies

The following diagrams illustrate the workflows for external and internal standard calibration and highlight the key differences.

ExternalStandardWorkflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Standards Prepare Calibration Standards (Analyte in Solvent) LCMS_Standards Analyze Standards Standards->LCMS_Standards Sample Prepare Unknown Sample LCMS_Sample Analyze Sample Sample->LCMS_Sample CalCurve Generate Calibration Curve (Response vs. Concentration) LCMS_Standards->CalCurve Quantify Determine Sample Concentration LCMS_Sample->Quantify CalCurve->Quantify InternalStandardWorkflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Add_IS_Standards Add Internal Standard to Calibration Standards LCMS_Standards Analyze Standards Add_IS_Standards->LCMS_Standards Add_IS_Sample Add Internal Standard to Unknown Sample LCMS_Sample Analyze Sample Add_IS_Sample->LCMS_Sample CalCurve Generate Calibration Curve (Response Ratio vs. Concentration) LCMS_Standards->CalCurve Quantify Determine Sample Concentration LCMS_Sample->Quantify CalCurve->Quantify LogicalComparison cluster_ES External Standard cluster_IS Internal Standard ES_Adv Advantages: - Simpler to prepare standards ES_Disadv Disadvantages: - Prone to matrix effects - Sensitive to variations in injection volume - Less accurate for complex matrices Conclusion Conclusion: Internal Standard is superior for Ivacaftor bioanalysis ES_Disadv->Conclusion Leads to IS_Adv Advantages: - Corrects for matrix effects - Compensates for variations in sample prep and injection volume - High accuracy and precision IS_Adv->Conclusion Supports IS_Disadv Disadvantages: - Requires a suitable internal standard - More complex standard preparation

References

Safety Operating Guide

Essential Safety and Logistics for Handling Ivacaftor-D4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Ivacaftor-D4 is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize exposure and ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for handling this compound, based on guidelines for potent compounds.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high potential for aerosol generation. Hoods or full-face pieces can offer high Assigned Protection Factors (APFs), up to 1000.[1][2]
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is mandatory.[1]
Disposable Respirators (e.g., N95)Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[1] Can be used for unpacking if there's no risk of spills.[3]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals.[1]
Body Protection Disposable Coveralls ("Bunny Suit")Recommended for head-to-toe protection.[3] Materials like Tyvek® or microporous film provide a barrier against chemical splashes and dust.[1][4]
Lab CoatA dedicated, disposable, or professionally laundered lab coat should be worn over personal clothing.
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection against splashes.[1][3][5]
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.[1][3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize contamination and exposure.

  • Preparation :

    • Designate a specific area for handling this compound, preferably within a containment device such as a fume hood or a glove box.

    • Ensure all necessary PPE is available and inspected for integrity before use.

    • Prepare a spill kit appropriate for chemical hazards.

  • Donning PPE :

    • Follow a strict sequence for putting on PPE to ensure full protection before entering the designated handling area.

  • Compound Handling :

    • Weighing and Aliquoting : Conduct these activities within a containment system to minimize the generation of airborne particles.

    • Solution Preparation : When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[1] Keep containers covered as much as possible.[1]

  • Decontamination :

    • Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[1]

  • Doffing PPE :

    • Remove PPE in a designated doffing area, taking care to avoid self-contamination.[1]

    • Dispose of single-use PPE in the appropriate hazardous waste container.[1]

  • Personal Hygiene :

    • Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[1]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling Protocol prep_area Designate Handling Area don_ppe Don PPE prep_area->don_ppe prep_ppe Inspect & Prepare PPE prep_ppe->don_ppe prep_spill Prepare Spill Kit handle Handle Compound in Containment prep_spill->handle don_ppe->handle decon Decontaminate Surfaces & Equipment handle->decon doff_ppe Doff PPE decon->doff_ppe wash Personal Hygiene doff_ppe->wash

Workflow for Safe Handling of Potent Pharmaceutical Compounds.

Disposal Plan: Step-by-Step Guide

Proper disposal of this compound and associated waste is crucial for environmental protection and regulatory compliance.

  • Waste Segregation :

    • Isolate all this compound waste, including contaminated PPE and cleaning materials, from other laboratory waste streams.[6]

    • Use designated, clearly labeled, and sealed containers for collection.[6]

  • Containerization :

    • Use robust, leak-proof containers appropriate for hazardous chemical waste.[6]

    • Label containers with the chemical name, hazard symbols, and date of accumulation.

  • Spill Management :

    • In case of a spill, immediately alert others in the vicinity.[1]

    • For powdered spills, cover with a plastic sheet to minimize dust formation before mechanical collection with spark-proof tools.[6]

    • Clean the spill area from the outside in using a designated spill kit.[1]

    • All materials used for spill cleanup must be disposed of as hazardous waste.[1]

  • Disposal Method :

    • The recommended disposal method for Ivacaftor and its derivatives is controlled incineration by a licensed hazardous material disposal company.[6][7]

    • Discharging this compound into sewer systems is strictly prohibited.[6]

    • Combustible packaging materials may also be incinerated.[6]

  • Documentation :

    • Maintain accurate records of all disposed hazardous waste in accordance with local, state, and federal regulations.[1]

Disposal Workflow

cluster_disposal Disposal Protocol segregate Segregate this compound Waste containerize Containerize & Label segregate->containerize store Store in Designated Area containerize->store dispose Arrange for Professional Disposal (Incineration) store->dispose document Document Waste Disposal dispose->document

Workflow for the Disposal of this compound Waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.